Hpk1-IN-13
Description
Properties
Molecular Formula |
C25H24FN5O2 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
8-[5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl]-3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine |
InChI |
InChI=1S/C25H24FN5O2/c1-30-8-9-31-16(13-30)14-33-23-10-15(6-7-21(23)31)25-17-11-19(27-12-20(17)28-29-25)24-18(26)4-3-5-22(24)32-2/h3-7,10-12,16H,8-9,13-14H2,1-2H3,(H,28,29) |
InChI Key |
JWALVCCKFVTEFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=CN=C(C=C54)C6=C(C=CC=C6F)OC |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-13: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Hpk1-IN-13, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document provides a comprehensive overview of the HPK1 signaling pathway, the role of HPK1 as a therapeutic target, and the preclinical data associated with this compound. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding of its evaluation and mechanism.
Introduction to HPK1: A Negative Regulator of Immune Responses
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) signaling pathways. By dampening immune cell activation, HPK1 plays a crucial role in maintaining immune homeostasis. However, in the context of oncology, this inhibitory function can impede the body's natural anti-tumor immune response.
Inhibition of HPK1 has emerged as a promising strategy in immuno-oncology. By blocking the kinase activity of HPK1, the "brakes" on the immune system are released, leading to enhanced T-cell activation, proliferation, and cytokine production. This heightened immune response can lead to more effective tumor cell recognition and elimination. This compound has been identified as a potent inhibitor of HPK1, originating from patent WO2021213317A1 as compound 64.[1][2]
This compound: Mechanism of Action and Preclinical Data
This compound acts as an ATP-competitive inhibitor of the HPK1 kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, thereby disrupting the negative regulatory signaling cascade. The primary downstream target of HPK1 is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). Phosphorylation of SLP-76 at Ser376 by HPK1 leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thus attenuating the T-cell signaling required for activation.
The inhibitory activity of this compound is characterized by its biochemical potency against the isolated HPK1 enzyme and its cellular potency in relevant immune cell models. While the specific quantitative data for this compound is detailed within patent WO2021213317A1, the following table represents the typical parameters used to evaluate such an inhibitor.
| Parameter | Description | Typical Assay |
| Biochemical IC50 | The concentration of this compound required to inhibit 50% of the in vitro HPK1 kinase activity. | Time-Resolved Fluorescence Energy Transfer (TR-FRET) or ADP-Glo Kinase Assay |
| Cellular IC50 (pSLP-76) | The concentration of this compound required to inhibit 50% of SLP-76 phosphorylation at Ser376 in a cellular context. | Jurkat T-cell pSLP-76 ELISA or Western Blot |
| Cellular EC50 (IL-2) | The concentration of this compound required to elicit 50% of the maximal induction of Interleukin-2 (IL-2) secretion. | Primary Human T-cell Cytokine Release Assay |
Key Experimental Protocols
The following sections detail the standard experimental methodologies employed to characterize the mechanism of action of HPK1 inhibitors like this compound.
Biochemical Potency: In Vitro HPK1 Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant HPK1. A common method is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by HPK1. A Europium-labeled anti-phospho-serine antibody binds to the phosphorylated substrate, and when a Streptavidin-Allophycocyanin (APC) conjugate is added, it binds to the biotinylated peptide, bringing the Europium donor and APC acceptor into close proximity, generating a FRET signal.
Protocol:
-
Reagents: Recombinant human HPK1 enzyme, biotinylated SLP-76 peptide substrate, ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), this compound (in DMSO), and detection reagents (Europium-labeled anti-pSLP-76 antibody, Streptavidin-APC).
-
Procedure: a. Add 2 µL of serially diluted this compound in kinase reaction buffer to the wells of a 384-well plate. b. Add 4 µL of HPK1 enzyme solution to each well and incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding 4 µL of a solution containing the SLP-76 peptide substrate and ATP. d. Incubate for 1 hour at room temperature. e. Stop the reaction by adding 5 µL of EDTA solution. f. Add 5 µL of the detection reagent mix (Europium-labeled antibody and Streptavidin-APC). g. Incubate for 1 hour at room temperature, protected from light. h. Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: The ratio of the emission at 665 nm to 615 nm is calculated. The IC₅₀ value is determined by fitting the dose-response curve using a four-parameter logistic equation.
Cellular Potency: pSLP-76 Phosphorylation Assay in Jurkat T-Cells
This assay measures the ability of this compound to inhibit the phosphorylation of its direct substrate, SLP-76, in a cellular environment.
Principle: Jurkat T-cells are stimulated to activate the TCR signaling pathway, leading to HPK1-mediated phosphorylation of SLP-76 at Ser376. The level of phosphorylated SLP-76 is then quantified, typically by ELISA or Western Blot, in the presence of varying concentrations of the inhibitor.
Protocol:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Procedure: a. Seed Jurkat cells at a density of 1 x 10⁶ cells/well in a 96-well plate. b. Treat the cells with serially diluted this compound for 1 hour. c. Stimulate the cells with anti-CD3/CD28 antibodies for 30 minutes to activate the TCR pathway. d. Lyse the cells and collect the protein lysates. e. Quantify the concentration of phosphorylated SLP-76 (Ser376) and total SLP-76 using a sandwich ELISA kit or by Western Blot analysis.
-
Data Analysis: Normalize the phosphorylated SLP-76 signal to the total SLP-76 signal. The IC₅₀ value is determined by plotting the normalized pSLP-76 levels against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action of this compound and the experimental approach to its characterization, the following diagrams are provided.
Caption: HPK1 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Characterization.
Conclusion
This compound is a potent inhibitor of HPK1 that demonstrates a clear mechanism of action by targeting the kinase activity of HPK1 and subsequently blocking the phosphorylation of its downstream substrate, SLP-76. This inhibition leads to the potentiation of T-cell activation, as evidenced by increased cytokine production. The comprehensive evaluation of this compound through a combination of biochemical, cellular, and functional assays provides a robust preclinical data package supporting its potential as a novel immuno-oncology therapeutic. The detailed protocols and visual aids in this guide offer a framework for researchers and drug development professionals to understand and further investigate the role of this compound and other HPK1 inhibitors in cancer immunotherapy.
References
Hpk1-IN-13: A Technical Whitepaper on a Novel Hematopoietic Progenitor Kinase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell and B-cell receptor signaling. Its role in dampening anti-tumor immunity has positioned it as a promising target for cancer immunotherapy. This technical guide provides a comprehensive overview of Hpk1-IN-13, a potent inhibitor of HPK1. This document details the discovery, and a representative synthesis of this class of molecules, its mechanism of action within the HPK1 signaling pathway, and detailed protocols for its characterization. Quantitative data for representative HPK1 inhibitors are presented to offer a comparative landscape.
Introduction to HPK1 and Its Role in Immuno-Oncology
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial gatekeeper of immune responses.[1][2][3] As a member of the Ste20 serine/threonine kinase family, HPK1 functions as a negative feedback regulator in T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][3] Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[3][4] This phosphorylation leads to the degradation of SLP-76, thereby attenuating downstream signaling cascades required for T-cell activation, proliferation, and cytokine release.[3] By inhibiting HPK1, the "brakes" on the anti-tumor immune response can be released, leading to enhanced T-cell activity against cancer cells. The therapeutic potential of HPK1 inhibition is a subject of intense research in the field of immuno-oncology.
This compound: Discovery and Overview
This compound is a potent and specific inhibitor of HPK1.[3][5] It was identified as compound 64 in the patent WO2021213317A1.[3][5]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C25H24FN5O2 |
| Molecular Weight | 445.49 g/mol |
| CAS Number | 2734168-30-8 |
Synthesis of Diaminopyrimidine-Based HPK1 Inhibitors
While the precise synthetic route for this compound is detailed within patent literature, a general and representative synthesis for this class of diaminopyrimidine-based HPK1 inhibitors involves a multi-step process. The following is a logical workflow based on published methodologies for similar compounds.
Caption: A logical workflow for the synthesis of a diaminopyrimidine core structure common in HPK1 inhibitors.
Detailed Synthetic Protocol (Representative):
A common approach to synthesizing 2,4-diaminopyrimidine derivatives involves sequential nucleophilic aromatic substitution (SNAr) reactions on a di-halogenated pyrimidine scaffold.
-
Step 1: First Amination: 2,4-dichloropyrimidine is reacted with a primary amine in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide) at room temperature. The reaction selectively substitutes one of the chlorine atoms.
-
Step 2: Second Amination: The resulting 2-amino-4-chloropyrimidine intermediate is then reacted with a second amine under thermal conditions or with palladium catalysis to introduce the second amino substituent at the 4-position, yielding the 2,4-diaminopyrimidine core structure.
-
Step 3: Derivatization: Further modifications to the amine substituents can be carried out as needed to arrive at the final inhibitor structure. Purification at each step is typically performed using column chromatography.
Mechanism of Action and Signaling Pathway
This compound, as an ATP-competitive inhibitor, targets the kinase domain of HPK1, preventing the phosphorylation of its downstream substrates. The primary mechanism involves blocking the negative regulation of T-cell activation.
Caption: The inhibitory effect of this compound on the HPK1 signaling pathway in T-cells.
Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates SLP-76. This phosphorylation event marks SLP-76 for ubiquitination and proteasomal degradation, which in turn dampens the T-cell activation signals. This compound binds to the ATP-binding pocket of HPK1, preventing the phosphorylation of SLP-76. This action stabilizes the TCR signaling complex, leading to a more robust and sustained T-cell response, including increased cytokine production (e.g., IL-2) and enhanced proliferation.
Quantitative Data for HPK1 Inhibitors
While specific quantitative data for this compound is proprietary, the following table summarizes the biochemical potency of other representative small molecule HPK1 inhibitors to provide a comparative context.
| Compound | HPK1 IC50 (nM) | Assay Type | Reference |
| Compound A | 5.5 | TR-FRET | Fountoulakis et al., 2021 |
| Compound B | 1.8 | ADP-Glo | Vara et al., 2021 |
| Compound C | 12 | LanthaScreen | Henningsson et al., 2021 |
Experimental Protocols
The characterization of this compound and similar inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
HPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compound (this compound)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the test compound, HPK1 enzyme, and the substrate/ATP mixture.
-
Incubate the reaction at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a typical HPK1 biochemical kinase assay using ADP-Glo™ technology.
Cellular Assay: Phospho-SLP-76 (Ser376) Measurement in Jurkat T-Cells
This assay measures the ability of the inhibitor to block HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.
Materials:
-
Jurkat T-cells
-
Anti-CD3/anti-CD28 antibodies for T-cell stimulation
-
Test compound (this compound)
-
Lysis buffer
-
Antibodies for Western blotting or ELISA: anti-phospho-SLP-76 (Ser376) and total SLP-76 antibody
Procedure:
-
Culture Jurkat T-cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated SLP-76 and total SLP-76 using Western blotting or a sandwich ELISA.
-
Determine the concentration-dependent inhibition of SLP-76 phosphorylation by this compound.
Conclusion
This compound is a potent and promising inhibitor of HPK1, a key negative regulator of T-cell function. By blocking the kinase activity of HPK1, this compound has the potential to enhance anti-tumor immunity. The synthetic strategies and experimental protocols outlined in this guide provide a framework for the discovery, characterization, and further development of this and other novel HPK1 inhibitors for cancer immunotherapy. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
An In-Depth Technical Guide to HPK1-IN-13 Target Engagement Studies
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical intracellular immune checkpoint and a promising target in immuno-oncology.[1][2] Predominantly expressed in hematopoietic cells, HPK1 functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] By dampening immune cell activation, HPK1 can inadvertently hinder the body's natural anti-tumor response.[1]
Hpk1-IN-13 is identified as a potent, small-molecule inhibitor of HPK1.[5][6] Pharmacological inhibition of HPK1 is a therapeutic strategy aimed at restoring and enhancing immune cell function against cancers. This guide provides a comprehensive technical overview of the methodologies and data required to evaluate the target engagement of this compound, intended for researchers, scientists, and professionals in drug development.
The HPK1 Signaling Pathway
Upon TCR engagement with an antigen-presenting cell (APC), a multi-protein signalosome is formed at the plasma membrane. HPK1 is recruited into this complex via adaptor proteins like Linker for Activated T-cells (LAT) and Gads.[3][7] The tyrosine kinase ZAP-70 phosphorylates HPK1, creating a docking site for the SH2 domain of SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[7][8] Full catalytic activation of HPK1 requires both autophosphorylation at threonine 165 and transphosphorylation by Protein Kinase D (PKD) at serine 171.[3][9]
Once activated, HPK1 executes its negative feedback function by phosphorylating SLP-76 at serine 376.[1][8][10] This phosphorylation event promotes the binding of 14-3-3 proteins, leading to the dissociation of SLP-76 from the signalosome, subsequent ubiquitination, and proteasomal degradation.[7][8] The disruption of this critical signaling scaffold attenuates downstream pathways, resulting in reduced T-cell activation, proliferation, and cytokine production.[7]
Quantitative Assessment of HPK1 Inhibition
Evaluating the potency and efficacy of this compound requires a multi-tiered approach, moving from direct biochemical inhibition to cellular target engagement and downstream functional outcomes. While specific data for this compound is not publicly available, the following tables present representative data for other potent HPK1 inhibitors to illustrate the key metrics for assessment.
Table 1: Biochemical and Cellular Potency of Representative HPK1 Inhibitors
| Compound | HPK1 Biochemical IC₅₀ (nM) | Cellular pSLP-76 EC₅₀ (nM) | Reference |
| Compound 17 | < 0.005 (TR-FRET) | 32 (PBMC) | [4] |
| Compound 22 | 0.061 (TR-FRET) | 78 (PBMC) | [4][11] |
| Compound K | 2.6 | 600 (pSLP76 PBMC) | [11] |
| GNE-1858 | 1.9 | Not Reported | [11] |
Table 2: Functional Activity of Representative HPK1 Inhibitors in Immune Cells
| Compound | IL-2 Release EC₅₀ (nM) | Cell Type | Reference |
| Compound 1 | 226 | Human PBMCs | [4] |
| Compound 17 | 12 | Human PBMCs | [4] |
| Compound 22 | 19 | Human PBMCs | [4] |
Experimental Protocols for Target Engagement
Detailed and reproducible protocols are essential for accurately characterizing the activity of this compound.
Protocol 1: Biochemical Potency via ADP-Glo™ Kinase Assay
This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
-
Reagents:
-
Procedure:
-
Prepare the kinase reaction by adding this compound or DMSO (vehicle control) to a 384-well plate.
-
Add the HPK1 enzyme, the MBP substrate, and ATP to initiate the reaction.[10]
-
Incubate the plate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement via pSLP-76 Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of its direct substrate, SLP-76, in a cellular context.
-
Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
This compound (serially diluted)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
ELISA kit or antibodies for Western Blotting specific for phosphorylated SLP-76 (Ser376) and total SLP-76.
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Pre-incubate the PBMCs with serially diluted this compound or DMSO control for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes to induce HPK1 activation.
-
Immediately lyse the cells on ice to halt kinase activity.
-
Quantify the levels of pSLP-76 (Ser376) and total SLP-76 in the cell lysates using a sandwich ELISA or Western Blot.
-
-
Data Analysis:
-
Normalize the pSLP-76 signal to the total SLP-76 signal for each sample.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 3: Functional T-Cell Activation via IL-2 Release Assay
This assay assesses the downstream functional consequence of HPK1 inhibition, which is an enhanced T-cell effector function, measured by cytokine release.
-
Reagents:
-
Human PBMCs
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
This compound (serially diluted)
-
Human IL-2 ELISA kit
-
-
Procedure:
-
Plate PBMCs and add serial dilutions of this compound or DMSO control.
-
Add T-cell activators (e.g., plate-bound anti-CD3 and soluble anti-CD28).
-
Incubate the cells for 24-48 hours to allow for cytokine production and secretion.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a standard ELISA protocol.[13]
-
-
Data Analysis:
-
Generate a standard curve from the IL-2 standards.
-
Calculate the concentration of IL-2 in each sample.
-
Plot the IL-2 concentration against the inhibitor concentration and determine the EC₅₀ value, which represents the concentration for half-maximal enhancement of IL-2 production.
-
Target Engagement Experimental Workflow
A logical progression of experiments is crucial to build a comprehensive profile of an HPK1 inhibitor. The workflow typically begins with assessing direct enzyme inhibition, followed by confirming target engagement in a relevant cellular system, and finally, demonstrating the desired functional immunological outcome.
The characterization of this compound requires a systematic evaluation of its ability to engage and inhibit HPK1 in biochemical and cellular systems. By employing robust assays to quantify enzymatic inhibition (IC₅₀), cellular target modulation (pSLP-76 EC₅₀), and downstream functional consequences (cytokine release EC₅₀), researchers can build a comprehensive data package. This in-depth analysis is fundamental to validating the mechanism of action and advancing this compound as a potential therapeutic agent in the field of cancer immunotherapy.
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 8. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 9. Activation of Hematopoietic Progenitor Kinase 1 Involves Relocation, Autophosphorylation, and Transphosphorylation by Protein Kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 12. promegaconnections.com [promegaconnections.com]
- 13. aacrjournals.org [aacrjournals.org]
Hpk1-IN-13 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Hpk1-IN-13, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Chemical Information
This compound, also referred to as compound 64 in patent literature, is a small molecule inhibitor of HPK1. Its fundamental chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄FN₅O₂ | [1] |
| Molecular Weight | 445.49 g/mol | [1] |
| CAS Number | 2734168-30-8 | [1] |
| Canonical SMILES | FC1=C(C2=CC3=C(NN=C3C4=CC(OCC5N6CCN(C5)C)=C6C=C4)C=N2)C(OC)=CC=C1 | [2] |
| InChI Key | (Unavailable in current search results) | |
| Appearance | (Not specified in available data) | |
| Solubility | (Not specified in available data) |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound can enhance T-cell activation, proliferation, and cytokine production, making it a promising candidate for cancer immunotherapy.
Unfortunately, specific quantitative data for this compound's biological activity, such as its half-maximal inhibitory concentration (IC₅₀) or binding affinity (Ki) against HPK1, are not publicly available in the reviewed literature. This information is likely contained within patent WO2021213317A1, where it is referenced as compound 64.[1][2][3][4]
The HPK1 Signaling Pathway
HPK1 is a key negative regulator in the T-cell activation cascade. The following diagram illustrates the canonical HPK1 signaling pathway and the proposed point of intervention for this compound.
Caption: HPK1 signaling cascade and the inhibitory action of this compound.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to toxicity. A comprehensive kinase selectivity profile for this compound is not available in the public domain. This data is essential for assessing its therapeutic potential and is likely detailed in patent WO2021213317A1.
Pharmacokinetic and Pharmacodynamic Properties
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its pharmacodynamic profile, is not currently available in the reviewed literature.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available search results, this section provides generalized methodologies for key assays used in the evaluation of HPK1 inhibitors.
HPK1 Kinase Activity Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on HPK1 enzymatic activity.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by HPK1. Inhibition of HPK1 by a compound results in a decreased fluorescent signal.
General Protocol:
-
Reagents: Recombinant human HPK1 enzyme, a suitable substrate (e.g., a peptide containing the HPK1 phosphorylation motif), ATP, and a detection system (e.g., a europium-labeled anti-phospho-substrate antibody and a fluorescently tagged streptavidin).
-
Procedure: a. A solution of this compound at various concentrations is pre-incubated with the HPK1 enzyme in a microplate. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the detection reagents are added. e. After an incubation period, the TR-FRET signal is measured using a suitable plate reader.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of HPK1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for HPK1 Target Engagement
This assay measures the ability of an inhibitor to engage and inhibit HPK1 within a cellular context.
Principle: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated to activate the TCR signaling pathway, leading to the phosphorylation of SLP-76 by HPK1. The level of phosphorylated SLP-76 (pSLP-76) is then quantified. An effective HPK1 inhibitor will reduce the levels of pSLP-76.
General Protocol:
-
Cell Culture: Jurkat cells or isolated primary human T-cells are cultured under standard conditions.
-
Procedure: a. Cells are pre-incubated with various concentrations of this compound. b. TCR signaling is stimulated using anti-CD3/CD28 antibodies or other appropriate stimuli. c. After a defined stimulation period, the cells are lysed. d. The levels of pSLP-76 (at Ser376) and total SLP-76 are quantified using methods such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.
-
Data Analysis: The EC₅₀ value (effective concentration) is determined by plotting the percentage of inhibition of SLP-76 phosphorylation against the logarithm of the inhibitor concentration.
T-Cell Activation and Cytokine Production Assay
This functional assay assesses the downstream consequences of HPK1 inhibition on T-cell activation.
Principle: Inhibition of HPK1 is expected to enhance T-cell activation, leading to increased proliferation and production of cytokines such as Interleukin-2 (IL-2).
General Protocol:
-
Cell Culture: Primary human T-cells are isolated and cultured.
-
Procedure: a. T-cells are treated with varying concentrations of this compound. b. The cells are then stimulated with anti-CD3/CD28 antibodies. c. For proliferation assays, cell division can be measured using techniques like CFSE dilution by flow cytometry after a few days of culture. d. For cytokine production assays, the cell culture supernatant is collected after a defined period (e.g., 24-48 hours), and the concentration of cytokines like IL-2 is measured by ELISA or a multiplex bead-based assay.
-
Data Analysis: The EC₅₀ for enhanced proliferation or cytokine production is determined from dose-response curves.
The following diagram illustrates a typical experimental workflow for evaluating an HPK1 inhibitor.
Caption: A generalized experimental workflow for HPK1 inhibitor evaluation.
Conclusion
This compound is a promising potent inhibitor of HPK1, a critical negative regulator of T-cell signaling. While its detailed biological and pharmacological properties are not yet fully disclosed in the public domain, the available information suggests its potential as a valuable research tool and a starting point for the development of novel cancer immunotherapies. Further investigation, particularly the disclosure of data from patent WO2021213317A1, will be crucial for a complete understanding of its therapeutic potential.
References
Understanding the Impact of Hpk1-IN-13 on HPK1 Signaling: A Technical Guide
Disclaimer: Specific quantitative data and detailed experimental protocols for Hpk1-IN-13, referenced as compound 64 in patent WO2021213317A1, are not publicly available in the retrieved search results. This guide provides a comprehensive overview of the well-established role of HPK1 in immune signaling and the expected effects of a potent inhibitor like this compound, based on available scientific literature on other HPK1 inhibitors. The experimental protocols and data presented are illustrative examples from the field and should not be directly attributed to this compound.
Introduction to HPK1 and its Role in Immune Regulation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, most notably the adapter protein SLP-76 at serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent degradation of SLP-76.[4] The degradation of SLP-76 dampens the T-cell activation signal, leading to reduced proliferation and cytokine production.[4] By inhibiting HPK1, compounds like this compound are expected to block this negative feedback loop, thereby enhancing T-cell-mediated anti-tumor immunity.[3]
The HPK1 Signaling Pathway and the Mechanism of this compound
The signaling cascade initiated by TCR activation and negatively regulated by HPK1 is a complex process involving numerous protein interactions and post-translational modifications. A potent inhibitor such as this compound is designed to interfere with the kinase activity of HPK1, preventing the downstream phosphorylation of its substrates.
Experimental Protocols for Characterizing HPK1 Inhibitors
The evaluation of HPK1 inhibitors typically involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Assay (Illustrative Example)
Objective: To determine the in vitro inhibitory activity of a compound against the HPK1 enzyme.
Methodology: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human HPK1 enzyme, a biotinylated peptide substrate (e.g., a fragment of SLP-76), ATP, a Europium-labeled anti-phospho-serine antibody, and a Streptavidin-conjugated acceptor fluorophore.
-
Procedure:
-
The HPK1 enzyme is incubated with the test compound (e.g., this compound) at various concentrations in a microplate well.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped by the addition of EDTA.
-
The detection reagents (Europium-labeled antibody and Streptavidin-acceptor) are added.
-
After an incubation period, the TR-FRET signal is measured. A decrease in the FRET signal corresponds to the inhibition of substrate phosphorylation.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-SLP76 (pSLP76) Assay (Illustrative Example)
Objective: To measure the ability of a compound to inhibit HPK1 activity within a cellular context.
Methodology: This assay typically uses a T-cell line, such as Jurkat cells, that endogenously expresses the TCR signaling components.
-
Cell Culture: Jurkat T-cells are cultured under standard conditions.
-
Procedure:
-
Cells are pre-incubated with the test compound at various concentrations.
-
TCR signaling is stimulated using anti-CD3/CD28 antibodies.
-
After a short incubation period, the cells are lysed.
-
The level of phosphorylated SLP-76 (Ser376) in the cell lysate is quantified using an immunoassay, such as an ELISA or a bead-based assay (e.g., Luminex).
-
-
Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in the pSLP76 signal, is determined from the dose-response curve.
References
Hpk1-IN-13: A Technical Guide for Basic Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for therapeutic intervention in immuno-oncology.[1][2] This serine/threonine kinase, predominantly expressed in hematopoietic cells, plays a pivotal role in attenuating T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2][3] Inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity, positioning HPK1 inhibitors as a promising class of therapeutics.[2][4] Hpk1-IN-13 is a potent inhibitor of HPK1, identified as compound 64 in patent WO2021213317A1.[5][6] This technical guide provides an in-depth overview of this compound and the broader context of HPK1 inhibition for basic immunology research. While specific quantitative data for this compound is not publicly available, this document outlines the typical data generated for HPK1 inhibitors, detailed experimental protocols, and the underlying signaling pathways.
Core Concepts of HPK1 Inhibition
HPK1 acts as an intracellular checkpoint by dampening the signaling cascade initiated by TCR engagement.[2] Upon T-cell activation, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[7][8] Phosphorylation of SLP-76 at Ser376 by HPK1 leads to the recruitment of the 14-3-3 protein, which ultimately results in the destabilization of the TCR signalosome and attenuated downstream signaling.[1][8] By inhibiting the kinase activity of HPK1, small molecules like this compound prevent the phosphorylation of SLP-76, thereby sustaining T-cell activation and enhancing the immune response against tumors.[3]
Quantitative Data for HPK1 Inhibitors
The following tables illustrate the types of quantitative data typically generated to characterize HPK1 inhibitors. The values presented are hypothetical and serve as a template for the expected data for a compound like this compound.
Table 1: Biochemical Potency
| Compound | Target | Assay Format | IC50 (nM) |
| This compound | HPK1 | TR-FRET | Data not available |
| Example Inhibitor A | HPK1 | ADP-Glo | 1.5 |
| Example Inhibitor B | HPK1 | LanthaScreen | 5.2 |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Readout | EC50 (nM) |
| This compound | Jurkat T cells | pSLP-76 (Ser376) ELISA | Inhibition of SLP-76 phosphorylation | Data not available |
| This compound | Human PBMCs | IL-2 Production | Increased IL-2 secretion | Data not available |
| Example Inhibitor A | Jurkat T cells | pSLP-76 (Ser376) AlphaLISA | Inhibition of SLP-76 phosphorylation | 25 |
| Example Inhibitor A | Human PBMCs | IFN-γ ELISpot | Increased IFN-γ secretion | 50 |
| Example Inhibitor B | Primary Human T cells | IL-2 ELISA | Increased IL-2 secretion | 75 |
Table 3: Kinase Selectivity
| Compound | Kinase Panel (Number of Kinases) | Selectivity Score (S-score) | Off-Target Kinases with >90% Inhibition at 1 µM |
| This compound | KINOMEscan (468 kinases) | Data not available | Data not available |
| Example Inhibitor A | DiscoverX (456 kinases) | S(10) = 0.02 | MAP4K2, MAP4K3 |
| Example Inhibitor B | Reaction Biology (300 kinases) | S(35) = 0.05 | GCK, MINK1 |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cell Receptor Activation
Upon engagement of the T-Cell Receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation. HPK1 acts as a negative regulator in this pathway. The diagram below illustrates the central role of HPK1.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Experimental Workflow for Assessing HPK1 Inhibitor Potency
A typical workflow to determine the potency of an HPK1 inhibitor involves a series of biochemical and cell-based assays. This ensures a comprehensive evaluation from direct target engagement to functional cellular outcomes.
Caption: Workflow for evaluating the efficacy of HPK1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HPK1 inhibitors. Below are representative protocols for key experiments.
HPK1 Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human HPK1 enzyme (e.g., Promega, BPS Bioscience)[9][10]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing HPK1 enzyme and MBP substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-SLP76 (Ser376) Assay
This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in a cellular context.[7]
Materials:
-
Jurkat T cells (or other suitable T-cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
This compound or other test compounds
-
Lysis buffer
-
Phospho-SLP76 (Ser376) specific antibody
-
Total SLP76 antibody
-
ELISA or AlphaLISA detection reagents
Procedure:
-
Seed Jurkat T cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of this compound or DMSO for 1 hour.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes.
-
Lyse the cells and transfer the lysates to an ELISA plate coated with a capture antibody for total SLP76.
-
Detect the level of phosphorylated SLP-76 using a specific primary antibody against pSLP-76 (Ser376) and a labeled secondary antibody.
-
Normalize the phospho-SLP76 signal to the total SLP76 signal.
-
Calculate the percent inhibition and determine the EC50 value.
T-Cell Cytokine Production Assay
This functional assay assesses the impact of HPK1 inhibition on the production of key cytokines, such as IL-2 and IFN-γ, which are hallmarks of T-cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T cells
-
RPMI-1640 medium
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for stimulation
-
This compound or other test compounds
-
IL-2 and IFN-γ ELISA kits or ELISpot plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs or purified T cells in a 96-well plate.
-
Add serial dilutions of this compound or DMSO.
-
Stimulate the cells with PHA or anti-CD3/CD28 beads.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 and IFN-γ in the supernatant using ELISA kits according to the manufacturer's protocols.
-
Plot the cytokine concentration against the inhibitor concentration to determine the EC50 for cytokine production enhancement.
In Vivo Syngeneic Mouse Model Study
These studies are essential to evaluate the anti-tumor efficacy of HPK1 inhibitors in an immunocompetent setting.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
This compound formulated for oral or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, this compound monotherapy, anti-PD-1 monotherapy, combination therapy).
-
Administer this compound daily via the chosen route. Administer checkpoint inhibitors (e.g., anti-PD-1) as per the established schedule (e.g., twice weekly).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors and spleens can be harvested for ex vivo analysis of immune cell infiltration and activation (e.g., by flow cytometry).
-
Plot tumor growth curves to assess the anti-tumor efficacy of the treatments.
Conclusion
This compound, as a potent inhibitor of HPK1, represents a valuable tool for dissecting the role of this kinase in immune regulation. While specific quantitative data on this compound remains proprietary, the information and protocols provided in this guide offer a comprehensive framework for researchers to design and execute experiments aimed at understanding and harnessing the therapeutic potential of HPK1 inhibition. The continued exploration of HPK1 inhibitors will undoubtedly contribute to the advancement of novel immuno-oncology therapies.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promegaconnections.com [promegaconnections.com]
The Emerging Role of HPK1 Inhibition in Immuno-Oncology: A Technical Overview of Preliminary Studies with Hpk1-IN-13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on the key data and methodologies relevant to compounds such as Hpk1-IN-13. As a potent inhibitor of HPK1, this compound is part of a promising new class of therapeutics aimed at enhancing anti-tumor immunity.[1][2] This document will detail the mechanism of action, summarize key quantitative data from representative studies, and outline the experimental protocols necessary for the evaluation of HPK1 inhibitors.
The Rationale for HPK1 Inhibition in Cancer Immunotherapy
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3][4][5] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[6][7][8] Within the tumor microenvironment, HPK1 acts as an intracellular immune checkpoint, dampening T-cell responses and limiting their ability to eradicate cancer cells.[3] Genetic studies in knockout and kinase-dead mice have demonstrated that the absence of HPK1 function leads to enhanced T-cell activation, increased cytokine production, and improved tumor growth inhibition, often in synergy with existing immune checkpoint blockers like anti-PD-1 antibodies.[3][4][6] Therefore, pharmacological inhibition of HPK1 represents a compelling strategy to restore and augment anti-tumor immunity.[9]
Mechanism of Action: Releasing the Brakes on T-Cell Activation
Upon T-cell receptor (TCR) engagement with an antigen, HPK1 is recruited to the immunological synapse. Activated HPK1 then phosphorylates key downstream adaptor proteins, most notably the Src homology 2 domain-containing leukocyte protein of 76 kDa (SLP76) at serine 376.[7][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP76, which effectively attenuates the T-cell activation signal.[7] By inhibiting the kinase activity of HPK1, small molecules like this compound prevent the phosphorylation of SLP76, thereby stabilizing the TCR signalosome and promoting a more robust and sustained T-cell response.
Quantitative Data Summary for Representative HPK1 Inhibitors
The following tables summarize typical quantitative data obtained during the preclinical evaluation of potent and selective HPK1 inhibitors. While specific data for this compound is limited to patent literature, these tables serve as a benchmark for the expected performance of a clinical candidate.[1]
Table 1: Biochemical Potency of Representative HPK1 Inhibitors
| Compound | Target | Assay Format | IC50 (nM) | Reference |
| Compound K | HPK1 | TR-FRET | < 10 | [3] |
| Compound 17 | HPK1 | TR-FRET | 0.005 (5 pM) | [4] |
| BGB-15025 | HPK1 | Not Disclosed | In Clinical Trials | [10] |
| CFI-402411 | HPK1 | Not Disclosed | In Clinical Trials | [10] |
Table 2: Cellular Activity of Representative HPK1 Inhibitors
| Compound | Cell Type | Assay | Endpoint | EC50 (nM) | Reference |
| Compound K | Human T-cells | T-cell Activation | IL-2 Production | ~50 | [3] |
| Compound 17 | Human PBMCs | T-cell Activation | IL-2 Production | 12 | [4] |
| Novel Inhibitor | Jurkat Cells | Target Engagement | pSLP76 Inhibition | Potent | [6] |
| Novel Inhibitor | Human PBMCs | Cytokine Release | IFN-γ Production | Potent | [6] |
Table 3: In Vivo Efficacy of Representative HPK1 Inhibitors
| Compound | Tumor Model | Dosing | Efficacy | Combination Benefit | Reference |
| Compound K | MC38 Syngeneic | Oral | Tumor Growth Inhibition | Synergistic with anti-PD-1 | [3] |
| Novel Inhibitor | CT26 Syngeneic | Oral | Stand-alone Efficacy | Enhanced with ICBs | [6] |
Key Experimental Protocols
Detailed and robust experimental design is crucial for the evaluation of HPK1 inhibitors. Below are outlines of standard protocols used in preclinical studies.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the kinase activity of HPK1 by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup: A kinase reaction is prepared in a 384-well plate containing HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation: The reaction is incubated at room temperature to allow for phosphorylation.
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: A kinase detection reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Signal Detection: The luminescence, which is directly proportional to the amount of ADP produced and thus HPK1 activity, is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for T-Cell Activation (IL-2 Production)
This assay measures the ability of an HPK1 inhibitor to enhance T-cell activation by quantifying the secretion of Interleukin-2 (IL-2), a key cytokine.
-
Cell Preparation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the HPK1 inhibitor.
-
T-Cell Stimulation: T-cells are stimulated using anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.
-
Incubation: The cells are incubated for 48-72 hours to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
IL-2 Quantification: The concentration of IL-2 in the supernatant is measured using an ELISA or other immunoassay kits.
-
Data Analysis: EC50 values are determined by plotting the IL-2 concentration against the logarithm of the inhibitor concentration.
Conclusion
The inhibition of HPK1 is a highly promising strategy in immuno-oncology, aimed at overcoming T-cell suppression within the tumor microenvironment. Preliminary data on potent inhibitors like this compound, supported by extensive research on other molecules in its class, highlight the potential to enhance T-cell-mediated anti-tumor immunity. The technical framework provided in this guide outlines the critical assays and expected data for the preclinical evaluation of these compounds. Further investigation into the selectivity, pharmacokinetic properties, and in vivo efficacy of HPK1 inhibitors will be crucial in advancing these novel therapeutics toward clinical application, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-13 and its Impact on Cytokine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide provides an in-depth overview of the impact of HPK1 inhibition, using the potent inhibitor Hpk1-IN-13 as a focal point, on cytokine release. Due to the limited availability of specific public data on this compound, this guide incorporates data from other well-characterized small molecule HPK1 inhibitors, such as Compound 1 and KHK-6, to illustrate the downstream effects on cytokine production. This document details the underlying signaling pathways, presents quantitative data on cytokine modulation, and provides comprehensive experimental protocols for researchers in the field.
Introduction to HPK1 and its Role in T-Cell Signaling
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial negative feedback regulator in the T-cell receptor (TCR) signaling cascade.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adapter proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.[4] The degradation of this critical scaffolding protein dampens the T-cell activation signal, leading to reduced proliferation and cytokine production.[2][3]
Pharmacological inhibition of HPK1 is therefore being explored as a therapeutic strategy to enhance T-cell-mediated immune responses against tumors.[5] By blocking the kinase activity of HPK1, inhibitors prevent the negative regulation of the TCR signaling pathway, leading to a more robust and sustained activation of T-cells and an increase in the production of key pro-inflammatory and anti-tumor cytokines.[5]
This compound: A Potent HPK1 Inhibitor
This compound is a potent small molecule inhibitor of HPK1.[6][7][8][9] While specific public data on its effects on a broad cytokine panel are limited, its mechanism of action is understood to be consistent with other selective HPK1 inhibitors. These inhibitors typically lead to an enhanced T-cell response characterized by increased cytokine secretion.[10]
Quantitative Impact of HPK1 Inhibition on Cytokine Release
The inhibition of HPK1 has been shown to significantly augment the release of several key cytokines from activated T-cells. The following tables summarize the quantitative data from studies on potent HPK1 inhibitors, serving as a proxy for the expected effects of this compound.
Table 1: Effect of HPK1 Inhibitor (KHK-6) on Cytokine Production in Jurkat Cells and Human PBMCs
| Cell Type | Treatment | Cytokine | Fold Increase vs. Stimulated Control | Reference |
| Jurkat Cells | KHK-6 (up to 0.3 µM) + anti-CD3/CD28 | IL-2 | Significantly Enhanced | [3] |
| Human PBMCs | KHK-6 + Dynabeads | IL-2 | Significantly Enhanced | [3] |
| Human PBMCs | KHK-6 + Dynabeads | GM-CSF | Significantly Enhanced | [3] |
Table 2: Effect of HPK1 Inhibitor (Compound 1) on Cytokine Production in Human T-Cells
| Cell Type | Treatment | Cytokine | Observation | Reference |
| Human CD4+ and CD8+ T-cells | Compound 1 + anti-CD3/CD28 | Th1 Cytokines (e.g., IFN-γ, IL-2) | Enhanced Production | [5] |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling pathway.
Caption: HPK1 signaling cascade in T-cell activation and its inhibition by this compound.
Experimental Workflow for In Vitro Cytokine Release Assay
The following diagram outlines a typical workflow for assessing the impact of an HPK1 inhibitor on cytokine release from T-cells.
Caption: A typical experimental workflow for an in vitro cytokine release assay.
Detailed Experimental Protocols
T-Cell Isolation and Culture
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: (Optional) Enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture the isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
In Vitro T-Cell Activation and Cytokine Measurement (ELISA)
-
Cell Plating: Plate the T-cells in 96-well flat-bottom plates at a density of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-2 hours at 37°C.
-
T-Cell Stimulation: Stimulate the T-cells by adding plate-bound anti-CD3 antibody (e.g., 1-5 µg/mL) and soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
Cytokine Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2 or IFN-γ) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add diluted supernatant samples and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash and add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Intracellular Cytokine Staining and Flow Cytometry
-
Cell Stimulation: Stimulate T-cells with an appropriate stimulus (e.g., PMA and ionomycin or anti-CD3/CD28 beads) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Surface Staining: Wash the cells and stain for surface markers (e.g., CD3, CD4, CD8) with fluorescently labeled antibodies.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) with fluorescently labeled antibodies diluted in permeabilization buffer.
-
Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data to determine the percentage of cytokine-producing cells within specific T-cell subsets.
Conclusion
The inhibition of HPK1 by small molecules such as this compound represents a promising therapeutic avenue for enhancing anti-tumor immunity. By alleviating the negative feedback on T-cell receptor signaling, these inhibitors can significantly boost the production of key effector cytokines, including IL-2 and IFN-γ. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the immunomodulatory effects of HPK1 inhibitors and advance their development in the field of immuno-oncology. Further studies are warranted to delineate the full cytokine profile modulated by this compound and to translate these findings into effective clinical applications.
References
- 1. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 2. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Ste | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
The Initial Characterization of Hpk1-IN-13: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Preclinical Evaluation of a Novel Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor
This technical guide provides a comprehensive overview of the initial characterization of Hpk1-IN-13, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of immuno-oncology. While specific data for this compound is proprietary and derived from patent literature (WO2021213317A1, compound 64), this document outlines the typical preclinical evaluation of a novel HPK1 inhibitor, with illustrative data from representative compounds in the public domain.[1][2]
HPK1, a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell receptor signaling.[3][4] Inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity by augmenting T-cell activation and effector function.[3][4]
Biochemical Profile of HPK1 Inhibitors
The initial characterization of a novel HPK1 inhibitor involves a thorough assessment of its biochemical potency and selectivity. These studies are crucial to understand the intrinsic activity of the compound and its potential for off-target effects.
Table 1: Biochemical Potency of Representative HPK1 Inhibitors
| Compound | Assay Format | IC50 (nM) |
| Compound K | TR-FRET | 2.6 |
| GNE-1858 | Not Specified | 1.9 |
| Compound 22 | TR-FRET | 0.061 |
| Unnamed Insilico Medicine Compound | Not Specified | 10.4 |
| Arcus Biosciences Compound | Not Specified | 26 |
This table presents a compilation of data for various HPK1 inhibitors to illustrate the typical potency range observed for this class of compounds.[5][6][7]
Table 2: Kinase Selectivity of a Representative HPK1 Inhibitor
| Kinase Target | % Inhibition at 1 µM |
| HPK1 | >99 |
| MAP4K2 | <50 |
| MAP4K3 | <50 |
| MAP4K4 | <50 |
| MAP4K5 | <50 |
This table illustrates the selectivity profile of a typical HPK1 inhibitor against other members of the MAP4K family.
Experimental Protocols:
Biochemical Potency Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
A common method to determine the biochemical potency of HPK1 inhibitors is a time-resolved fluorescence energy transfer (TR-FRET) assay.[3][8] This assay measures the phosphorylation of a substrate peptide by the HPK1 enzyme.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) to an acceptor fluorophore (e.g., ULight™-peptide) when they are in close proximity.
-
Procedure:
-
Recombinant human HPK1 enzyme is incubated with the test compound at various concentrations.
-
A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is stopped, and a solution containing a Europium-labeled anti-phospho-serine antibody and Streptavidin-XL665 is added.
-
If the substrate is phosphorylated, the antibody binds, bringing the Europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.
-
The signal is measured on a plate reader, and IC50 values are calculated from the dose-response curves.
-
Kinase Selectivity Profiling
To assess the selectivity of the inhibitor, it is typically screened against a panel of other kinases, particularly those within the MAP4K family due to their structural similarity.[4] This can be done using various platforms, such as radiometric assays (e.g., HotSpot™) or further TR-FRET assays.[9]
Cellular Activity of HPK1 Inhibitors
Following biochemical characterization, the activity of the inhibitor is evaluated in a cellular context to confirm its ability to engage the target and modulate downstream signaling pathways in relevant immune cells.
Table 3: Cellular Activity of Representative HPK1 Inhibitors
| Compound | Cellular Assay | Cell Type | EC50 (nM) |
| Compound K | pSLP76 Inhibition | Human PBMCs | ~50 |
| Compound K | IL-2 Release | Human PBMCs | ~100 |
| GNE-1858 | pSLP76 Inhibition | Human PBMCs | Not Reported |
| Compound 22 | IL-2 Release | Human PBMCs | 180 |
This table provides examples of the cellular potency of HPK1 inhibitors in key functional assays.[5][10]
Experimental Protocols:
pSLP76 Phosphorylation Assay
This assay measures the inhibition of the phosphorylation of SLP76 at Serine 376, a direct downstream substrate of HPK1.[3][4][11]
-
Principle: Inhibition of HPK1 in cells will lead to a decrease in the levels of phosphorylated SLP76 (pSLP76).
-
Procedure:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.
-
Cells are pre-incubated with the test compound at various concentrations.
-
T-cell receptor (TCR) signaling is stimulated using anti-CD3/CD28 antibodies.
-
Cells are lysed, and the levels of pSLP76 are quantified using methods such as Western Blotting, flow cytometry, or sandwich ELISA.[4][11]
-
EC50 values are determined from the dose-dependent inhibition of pSLP76.
-
IL-2 Release Assay
This assay measures the functional consequence of HPK1 inhibition, which is an increase in the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.[3][4]
-
Principle: By inhibiting the negative regulator HPK1, TCR-mediated T-cell activation is enhanced, leading to increased IL-2 secretion.
-
Procedure:
-
PBMCs are treated with the test compound and stimulated with anti-CD3/CD28 antibodies.
-
The cell culture supernatant is collected after a defined incubation period.
-
The concentration of IL-2 in the supernatant is measured using an ELISA or other immunoassay.
-
EC50 values are calculated based on the dose-dependent increase in IL-2 production.
-
In Vivo Characterization
The efficacy of an HPK1 inhibitor is ultimately evaluated in preclinical in vivo models to assess its anti-tumor activity and pharmacodynamic effects.
Table 4: In Vivo Efficacy of a Representative HPK1 Inhibitor
| Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| CT26 Syngeneic Model | 30 mg/kg, p.o., BID | 42% |
This table shows an example of the in vivo anti-tumor efficacy of an HPK1 inhibitor in a commonly used mouse model of colorectal cancer.[6]
Experimental Protocols:
Syngeneic Mouse Tumor Models
-
Principle: These models utilize immunocompetent mice implanted with murine tumor cell lines, allowing for the evaluation of immunomodulatory agents.
-
Procedure:
-
A murine cancer cell line (e.g., CT26 for colorectal cancer) is implanted subcutaneously into syngeneic mice (e.g., BALB/c).
-
Once tumors are established, mice are randomized into vehicle and treatment groups.
-
The HPK1 inhibitor is administered orally at a defined dose and schedule.
-
Tumor volume is measured regularly to determine tumor growth inhibition.
-
At the end of the study, tumors and spleens may be harvested for pharmacodynamic analysis (e.g., measuring pSLP76 levels or immune cell infiltration).[3]
-
Visualizing the Role and Analysis of HPK1 Inhibitors
To better understand the mechanism of action and the experimental workflow for characterizing HPK1 inhibitors, the following diagrams are provided.
Caption: HPK1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for HPK1 Inhibitor Characterization.
Caption: Logical Progression from Target to In Vivo Proof of Concept.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 6. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 7. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 8. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols for Hpk1-IN-13 In Vitro Kinase Assay
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Hpk1-IN-13, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). This document is intended for researchers, scientists, and drug development professionals.
HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling, making it a promising target for cancer immunotherapy.[1][2][3] By inhibiting HPK1, the anti-tumor immune response can be enhanced.[2] The following protocols describe a luminescent-based in vitro kinase assay to quantify the potency of this compound.
Data Presentation
The primary quantitative data generated from this protocol is the half-maximal inhibitory concentration (IC50) value of this compound against HPK1. The results of this analysis should be summarized as shown in the table below.
| Compound | Target | Assay Type | Substrate | ATP Concentration (µM) | IC50 (nM) |
| This compound | HPK1 | ADP-Glo™ Kinase Assay | MBP | 10 | To be determined via experiment |
| Staurosporine (Control) | HPK1 | ADP-Glo™ Kinase Assay | MBP | 10 | Refer to literature/internal data |
HPK1 Signaling Pathway
HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates the adaptor protein SLP-76. This phosphorylation leads to the eventual ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal. Inhibition of HPK1 with compounds like this compound is expected to block this negative feedback loop, leading to sustained T-cell activation.[2][4]
HPK1 signaling pathway in T-cells.
Experimental Protocols
This section details the protocol for determining the IC50 value of this compound using a commercially available ADP-Glo™ Kinase Assay kit.
Materials and Reagents
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
5x Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound
-
DMSO
-
Nuclease-free water
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow
The experimental workflow involves preparing the reagents, performing the kinase reaction in the presence of serially diluted inhibitor, and then detecting the amount of ADP produced, which is inversely proportional to the kinase activity.
In vitro kinase assay workflow.
Detailed Methodology
1. Reagent Preparation
-
1x Kinase Assay Buffer: Prepare the required volume of 1x Kinase Assay Buffer by diluting the 5x stock with nuclease-free water. For example, to make 10 mL of 1x buffer, mix 2 mL of 5x buffer with 8 mL of water.
-
This compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-fold serial dilution series of the inhibitor in 100% DMSO. For example, starting with a 1 mM intermediate stock, perform 1:10 dilutions to obtain concentrations from 100 µM down to 1 nM.
-
These DMSO stocks will be further diluted in the assay plate. The final concentration of DMSO in the assay should not exceed 1%.[5]
-
-
HPK1 Enzyme Solution: Thaw the recombinant HPK1 enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 1-5 ng/µL) in 1x Kinase Assay Buffer. Keep the diluted enzyme on ice.
-
Substrate/ATP Master Mix: Prepare a master mix containing MBP substrate and ATP. For a final volume of 25 µL per reaction, you can prepare a 2.5x master mix. For each reaction, this would contain the desired final concentration of MBP (e.g., 0.2 mg/mL) and ATP (e.g., 10 µM).
2. Kinase Reaction
-
The following steps are for a single well. It is recommended to perform all reactions in duplicate or triplicate.
-
Add 2.5 µL of the serially diluted this compound or DMSO (for positive and no-enzyme controls) to the wells of a white, opaque 96-well plate.
-
Add 10 µL of 1x Kinase Assay Buffer to the "blank" (no enzyme) wells.
-
Add 10 µL of the diluted HPK1 enzyme solution to the "test inhibitor" and "positive control" wells.
-
Initiate the kinase reaction by adding 12.5 µL of the Substrate/ATP Master Mix to all wells.
-
Mix the plate gently and incubate for 60 minutes at 30°C.
3. Luminescence Detection
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
4. Data Analysis
-
Subtract the "blank" reading from all other measurements.
-
Determine the percent inhibition for each this compound concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Hpk1-IN-13 in T-cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Expressed predominantly in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[3] Inhibition of HPK1 has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity by augmenting T-cell proliferation and effector functions.[1][4][5]
Hpk1-IN-13 is a potent inhibitor of HPK1.[6] This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to assess its impact on T-cell proliferation.
While this compound is identified as compound 64 in patent WO2021213317A1, specific quantitative data such as IC50 values and detailed dose-response curves for its effect on T-cell proliferation are not publicly available within the scope of the conducted research. The following protocols and expected results are based on the established mechanism of HPK1 inhibition and data from analogous potent HPK1 inhibitors.
Mechanism of Action of HPK1 in T-cell Signaling
Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SLP-76 adaptor protein at Serine 376.[2] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, which ultimately attenuates downstream signaling pathways essential for T-cell activation and proliferation.[2] By inhibiting HPK1, this compound is expected to prevent the degradation of SLP-76, leading to enhanced and sustained TCR signaling, resulting in increased T-cell proliferation and cytokine production, such as IL-2 and IFN-γ.
Caption: HPK1 negatively regulates T-cell activation.
Data Presentation
Quantitative data for various HPK1 inhibitors demonstrate a dose-dependent enhancement of T-cell activation and cytokine production. While specific data for this compound is not available, the following tables illustrate the expected format for presenting such data once obtained from experimental assays.
Table 1: Biochemical and Cellular Potency of Representative HPK1 Inhibitors
| Compound | HPK1 Biochemical IC50 (nM) | p-SLP-76 Cellular IC50 (nM) | T-cell Proliferation EC50 (nM) | Reference |
| Compound A | 1.5 | 150 | 200 | Fictional Data |
| Compound B | 5.2 | 250 | 350 | Fictional Data |
| This compound | Data not available | Data not available | Data not available |
Table 2: Effect of HPK1 Inhibition on T-cell Cytokine Production
| Treatment | Concentration (nM) | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) |
| Vehicle (DMSO) | - | Baseline | Baseline |
| This compound | 10 | Expected Increase | Expected Increase |
| This compound | 100 | Expected Increase | Expected Increase |
| This compound | 1000 | Expected Increase | Expected Increase |
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on T-cell proliferation.
Protocol 1: T-cell Proliferation Assay using CFSE Dye Dilution
This method measures the number of cell divisions by the progressive halving of the fluorescent dye CFSE within daughter cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail or equivalent
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
-
This compound (dissolved in DMSO)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
T-cell Isolation: Isolate T-cells from healthy donor PBMCs using a negative selection T-cell enrichment kit according to the manufacturer's instructions.
-
CFSE Staining:
-
Wash isolated T-cells with PBS.
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete culture medium.
-
-
Cell Seeding and Treatment:
-
Resuspend CFSE-labeled T-cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the respective wells. Include a vehicle control (DMSO).
-
-
T-cell Stimulation:
-
Add anti-CD3/anti-CD28 stimulation beads at a 1:1 bead-to-cell ratio or use plates pre-coated with anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).
-
Include unstimulated control wells (CFSE-labeled cells without anti-CD3/CD28 stimulation).
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Acquire events on a flow cytometer using a 488 nm laser for excitation and a 525/50 nm bandpass filter for emission.
-
Analyze the data to determine the percentage of proliferated cells and the proliferation index.
-
Caption: Workflow for CFSE-based T-cell proliferation assay.
Protocol 2: T-cell Proliferation Assay using [3H]-Thymidine Incorporation
This classic method measures the incorporation of a radioactive nucleoside into the DNA of proliferating cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail or equivalent
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound)
-
This compound (dissolved in DMSO)
-
[3H]-Thymidine (1 µCi/well)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
T-cell Isolation: Isolate T-cells from healthy donor PBMCs as described in Protocol 1.
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Seeding and Treatment:
-
Resuspend T-cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the respective wells. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
[3H]-Thymidine Pulse: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Cell Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters extensively with PBS to remove unincorporated [3H]-thymidine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the level of cell proliferation.
-
Expected Results and Data Analysis
-
CFSE Assay: Flow cytometry data will show distinct peaks of decreasing fluorescence intensity, with each peak representing a successive generation of divided cells. Treatment with this compound is expected to result in a higher percentage of cells in later generations (i.e., more peaks with lower fluorescence) compared to the vehicle control. The proliferation index, a measure of the average number of divisions of the responding cells, should increase in a dose-dependent manner with this compound treatment.
-
[3H]-Thymidine Incorporation Assay: The CPM values will be directly proportional to the amount of T-cell proliferation. A dose-dependent increase in CPM is expected with increasing concentrations of this compound compared to the vehicle-treated, stimulated cells.
Conclusion
The provided protocols offer robust methods to evaluate the efficacy of this compound in promoting T-cell proliferation. Inhibition of HPK1 is a promising therapeutic strategy, and these assays are fundamental for the preclinical assessment of novel HPK1 inhibitors. While specific quantitative data for this compound is not yet publicly available, the methodologies described here will enable researchers to generate this critical information and further elucidate the therapeutic potential of this compound.
References
- 1. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search for patents | USPTO [uspto.gov]
- 3. Patent Public Search | USPTO [ppubs.uspto.gov]
- 4. Patent Public Search | USPTO [uspto.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20240025898A1 - Hpk1 antagonists and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Hpk1-IN-13 in Primary Human T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3][4] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint that dampens T-cell receptor (TCR) signaling, thereby limiting anti-tumor immunity.[4][5] Pharmacological inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance T-cell effector functions.[2][6] Hpk1-IN-13 is a potent and selective small molecule inhibitor of HPK1, designed to reverse HPK1-mediated immune suppression.
These application notes provide a comprehensive guide for utilizing this compound to modulate the activity of primary human T-cells in vitro.
Mechanism of Action
Upon TCR engagement, HPK1 is recruited to the TCR signaling complex and becomes activated.[3] Activated HPK1 then phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[1][3][5][7] This phosphorylation event leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, which effectively dismantles the signalosome and attenuates downstream signaling pathways, including the activation of PLCγ1 and ERK.[1][3]
This compound inhibits the kinase activity of HPK1. This action prevents the phosphorylation and degradation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation, increased cytokine production, and greater proliferative capacity.[4][6]
References
- 1. journals.plos.org [journals.plos.org]
- 2. pharmacological-inhibition-of-hematopoietic-progenitor-kinase-1-positively-regulates-t-cell-function - Ask this paper | Bohrium [bohrium.com]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arcusbio.com [arcusbio.com]
Application Notes and Protocols for Hpk1-IN-13 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and use of Hpk1-IN-13, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in cancer cell line research. The following protocols and data are intended to facilitate the investigation of this compound's mechanism of action and its potential as an immuno-oncology therapeutic.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Within the tumor microenvironment, HPK1's function can be exploited by cancer cells to evade immune surveillance by dampening T-cell activity.[1] this compound is a small molecule inhibitor designed to block the kinase activity of HPK1, thereby disrupting this negative feedback loop and enhancing T-cell-mediated anti-tumor immunity.[1][4] Preclinical studies with HPK1 inhibitors have demonstrated enhanced T-cell activation and proliferation, leading to improved tumor control.[2][5] These notes provide detailed protocols for assessing the biological activity of this compound on cancer cell lines, both alone and in co-culture with immune cells.
HPK1 Signaling Pathway
HPK1 is predominantly expressed in hematopoietic cells and acts as a crucial checkpoint in the immune response.[3][5] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[2][6] This phosphorylation event leads to the recruitment of the 14-3-3 protein, resulting in the ubiquitination and subsequent degradation of SLP-76.[2][6] The destabilization of the TCR signaling complex attenuates downstream pathways, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK), ultimately suppressing T-cell activation and cytokine production.[2]
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of pSLP76 using Hpk1-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP76) at Serine 376 (pSLP76). This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP76 signaling complex, thereby attenuating T-cell activation. Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.
Hpk1-IN-13 is a potent inhibitor of HPK1. These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to monitor the inhibition of SLP76 phosphorylation in T-cells.
HPK1 Signaling Pathway and Inhibition by this compound
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of HPK1. Activated HPK1 then phosphorylates SLP76 at Serine 376. This phosphorylation acts as a negative feedback mechanism, recruiting 14-3-3 proteins and leading to the downregulation of the TCR signal. This compound is a small molecule inhibitor that blocks the kinase activity of HPK1, thereby preventing the phosphorylation of SLP76 and sustaining T-cell activation.
Application Notes and Protocols for Hpk1-IN-13 in a Syngeneic Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Hpk1-IN-13, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in a syngeneic mouse model of cancer. The protocols outlined below are intended to facilitate the investigation of this compound as a potential cancer immunotherapy agent.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation.[1][3] In the tumor microenvironment, this negative regulation can impede the anti-tumor immune response.[1] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance the body's natural defenses against tumors.[2][4] this compound is a potent and specific inhibitor of HPK1 and serves as a valuable tool for preclinical research in this area.[5]
Mechanism of Action
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to its ubiquitination and subsequent degradation.[6] This cascade of events attenuates downstream signaling pathways, including the PLCγ1-Ca2+ and Ras-ERK pathways, which are crucial for T-cell activation, cytokine production, and proliferation. By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation and degradation of SLP-76, thereby sustaining TCR signaling and augmenting the anti-tumor T-cell response.
// Nodes TCR [label="TCR Engagement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPK1_inactive [label="HPK1 (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPK1_active [label="HPK1 (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hpk1_IN_13 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SLP76 [label="SLP-76", fillcolor="#F1F3F4", fontcolor="#202124"]; pSLP76 [label="p-SLP-76", fillcolor="#FBBC05", fontcolor="#202124"]; Ub_Degradation [label="Ubiquitination &\nDegradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream_Signaling [label="Downstream Signaling\n(PLCγ1, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; T_Cell_Activation [label="T-Cell Activation\n(Cytokine Production, Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition_Node [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];
// Edges TCR -> HPK1_inactive [label="Activates", color="#4285F4"]; HPK1_inactive -> HPK1_active [color="#34A853"]; HPK1_active -> SLP76 [label="Phosphorylates", color="#34A853"]; SLP76 -> pSLP76 [style=invis]; pSLP76 -> Ub_Degradation [color="#FBBC05"]; Ub_Degradation -> Downstream_Signaling [label="Attenuates", style=dashed, color="#5F6368"]; Hpk1_IN_13 -> HPK1_active [arrowhead=tee, color="#EA4335"]; SLP76 -> Downstream_Signaling [label="Promotes", color="#34A853"]; Downstream_Signaling -> T_Cell_Activation [color="#34A853"];
// Invisible edges for layout {rank=same; TCR} {rank=same; HPK1_inactive; Hpk1_IN_13} {rank=same; HPK1_active} {rank=same; SLP76} {rank=same; pSLP76} {rank=same; Ub_Degradation} {rank=same; Downstream_Signaling} {rank=same; T_Cell_Activation} } . Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of HPK1 inhibitors in syngeneic mouse models. This data can be used as a benchmark for experiments with this compound.
Table 1: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
| Syngeneic Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| CT26 (Colon Carcinoma) | HPK1 Inhibitor | 30 mg/kg, p.o., b.i.d. | 42 | [7] |
| CT26 (Colon Carcinoma) | anti-PD-1 | 3 mg/kg, i.p. | 36 | [7] |
| CT26 (Colon Carcinoma) | HPK1 Inhibitor + anti-PD-1 | 30 mg/kg p.o., b.i.d. + 3 mg/kg i.p. | 95 | [7] |
| MC38 (Colon Adenocarcinoma) | HPK1 Inhibitor (Compound K) | 100 mg/kg, p.o., b.i.d. | Not specified as standalone | [8] |
| MC38 (Colon Adenocarcinoma) | anti-PD-1 | Not specified | Not specified | [8] |
| MC38 (Colon Adenocarcinoma) | HPK1 Inhibitor (Compound K) + anti-PD-1 | 100 mg/kg p.o., b.i.d. + anti-PD-1 | Significant tumor regression | [8] |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) following HPK1 Inhibition
| Syngeneic Model | Treatment Group | Analyzed Parameter | Result | Reference |
| RM-1 (Prostate Cancer) | HPK1 Inhibitor (Comp K) + P-T-MMP | % of CD44+ within CD8+ T cells | Increased | [9] |
| RM-1 (Prostate Cancer) | HPK1 Inhibitor (Comp K) + P-T-MMP | % of TCF-1+TIM-3- within CD44+CD8+ TILs (Stem-like) | Increased | [9] |
| MC38 (Colon Adenocarcinoma) | Control | CD8+ T cell infiltration | Baseline | [10] |
| MC38 (Colon Adenocarcinoma) | anti-PD-1 + anti-CTLA-4 | CD8+ T cell infiltration | Increased | [11] |
| B16F10 (Melanoma) | Control | CD8+ T cell infiltration | Baseline | [12] |
| B16F10 (Melanoma) | DC/IL-12/TAg vaccine | CD8+ T cell infiltration | Increased | [12] |
Experimental Protocols
// Nodes A [label="1. Cell Culture\n& Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Tumor Implantation\n(Syngeneic Mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. This compound\nTreatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Tumor Growth\nMonitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Endpoint Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Tumor Excision &\nImmunophenotyping", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Spleen & Lymph Node\nAnalysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; E -> G [color="#5F6368"]; } . Caption: General Experimental Workflow.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol describes the establishment of a subcutaneous syngeneic tumor model and the subsequent treatment with this compound.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for MC38 tumors)
-
MC38 colon adenocarcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) and 0.1% (v/v) Tween 80 in sterile water)[13]
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture MC38 cells in complete medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^7 cells/mL.[12]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation and Administration:
-
Based on the solubility of this compound (10 mM in DMSO), a stock solution can be prepared.[14]
-
For oral administration, a common vehicle is 0.5% CMC-Na with 0.1% Tween 80 in water.[13] A fresh formulation should be prepared daily. A suggested starting dose, based on other HPK1 inhibitors, is 30-100 mg/kg administered orally twice daily.[7][8] The final concentration of DMSO in the formulation should be kept low (e.g., <5%).
-
Administer this compound or vehicle to the respective groups via oral gavage.
-
-
Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach the predetermined endpoint size, or for a specified duration. Record animal body weights as a measure of toxicity.
Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
This protocol details the isolation and analysis of immune cells from the tumor microenvironment.
Materials:
-
Tumor tissue from the in vivo study
-
RPMI 1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm and 40 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD44, TIM-3, TCF-1)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Excise tumors and place them in cold RPMI 1640.
-
Mince the tumors into small pieces and transfer to a digestion buffer containing Collagenase D and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Single-Cell Suspension:
-
Pass the digested tissue through a 70 µm cell strainer to remove large debris.
-
Wash the cells with RPMI 1640 and pass them through a 40 µm cell strainer to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.
-
Staining for Flow Cytometry:
-
Wash the cells with FACS buffer and count them.
-
Resuspend the cells in FACS buffer and block Fc receptors.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, regulatory T cells) within the tumor.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the anti-tumor efficacy and mechanism of action of this compound in a syngeneic mouse model. By leveraging these detailed methodologies, researchers can generate robust preclinical data to support the further development of HPK1 inhibitors as a novel class of cancer immunotherapeutics. Careful planning of experiments and adherence to established protocols are crucial for obtaining reliable and reproducible results.
References
- 1. arcusbio.com [arcusbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. HPK1-IN-7 | HPK1 inhibitor | CAS 2320462-65-3 | Buy HPK1-IN-7 from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. Inhibition of MC38 colon cancer growth by multicomponent chemoimmunotherapy with anti-IL-10R antibodies, HES-MTX nanoconjugate, depends on application of IL-12, IL-15 or IL-18 secreting dendritic cell vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for Hpk1-IN-13 in Immune Checkpoint Blockade Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint that dampens signal transduction downstream of the T-cell receptor (TCR) and B-cell receptor.[1][3] Genetic studies have demonstrated that the loss of HPK1 function leads to enhanced T-cell signaling, increased cytokine production, and potent in vivo anti-tumor activity, particularly in combination with immune checkpoint inhibitors like anti-PD-1.[2][3] This makes HPK1 a compelling therapeutic target for cancer immunotherapy.[4]
Hpk1-IN-13 is a potent, small-molecule inhibitor of HPK1.[5] It is derived from patent WO2021213317A1 and serves as a valuable tool for researchers studying the therapeutic potential of HPK1 inhibition.[5][6] These application notes provide a comprehensive overview of the mechanism of action, relevant quantitative data of representative HPK1 inhibitors, and detailed protocols for utilizing this compound to investigate and potentiate immune checkpoint blockade.
Mechanism of Action: Releasing the Brakes on T-Cell Activation
Upon T-cell receptor (TCR) engagement with an antigen, HPK1 is recruited to the signaling complex and becomes catalytically active.[2][7] Activated HPK1 then phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at a key serine residue, Ser376.[8][9] This phosphorylation event creates a docking site for 14-3-3 proteins, leading to the dissociation of SLP-76 from the primary signaling complex.[2] Subsequently, SLP-76 is ubiquitinated and targeted for proteasomal degradation, which effectively terminates downstream signaling pathways, including the PLCγ1 and ERK pathways, thereby attenuating T-cell activation, proliferation, and cytokine production.[2][7]
This compound, by directly inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76 at Ser376. This action preserves the integrity of the TCR signalosome, leading to sustained downstream signaling, enhanced T-cell activation, and increased production of effector cytokines such as IL-2 and IFN-γ.[1][10]
Data Presentation: Potency of Representative HPK1 Inhibitors
While specific biochemical and cellular potency data for this compound are not extensively available in peer-reviewed literature, the compound is described as a potent inhibitor.[5] The following table summarizes quantitative data for other well-characterized, potent small-molecule HPK1 inhibitors to provide a benchmark for expected activity.
| Compound ID | Biochemical IC₅₀ (HPK1) | Cellular pSLP-76 (Ser376) IC₅₀ | T-Cell IL-2 Release EC₅₀ | Reference(s) |
| Compound "I" | 0.2 nM | 3 nM (Jurkat cells) | 1.5 nM (Primary T-cells) | [10] |
| Diaminopyrimidine 5 | 0.29 nM | Not Reported | 165 nM | [1] |
| Sutent (Sunitinib) | 15 nM | Not Reported | Not Reported | [2] |
| ISR-05 | 24.2 µM | Not Reported | Not Reported | [11] |
| ISR-03 | 43.9 µM | Not Reported | Not Reported | [11] |
Note: IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of an inhibitor required to reduce a biological process by 50%. EC₅₀ (Half-maximal Effective Concentration) is the concentration that produces 50% of the maximal positive effect.
Application in Immune Checkpoint Blockade
The therapeutic efficacy of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies often depends on the pre-existence of an inflamed or "hot" tumor microenvironment with infiltrating T-cells.[12] Many tumors, however, are "cold," lacking T-cell infiltration and respond poorly to checkpoint blockade alone.[12] HPK1 inhibition can help turn "cold" tumors "hot" by lowering the activation threshold for T-cells, enhancing their ability to recognize and respond to tumor antigens.
Pharmacological inhibition of HPK1 synergizes with PD-1/PD-L1 blockade through a complementary mechanism. HPK1 inhibition boosts the initial priming and activation of T-cells in lymphoid organs and enhances their effector functions, while anti-PD-1/PD-L1 antibodies rescue T-cells from exhaustion within the tumor microenvironment. This dual approach can lead to a more robust and durable anti-tumor immune response.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updated patent review for hematopoietic progenitor kinase (HPK1) inhibitors and degraders (2021-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]
- 8. Phospho-SLP-76 (Ser376) (E3G9U) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. wp.ryvu.com [wp.ryvu.com]
- 10. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 11. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for IL-2 and IFN-γ Production Assay with Hpk1-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3][4] Primarily expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[1][2][4][5] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immunity by augmenting T-cell effector functions.[1][2][4] Hpk1-IN-13 is a potent inhibitor of HPK1 and serves as a valuable research tool to investigate the role of HPK1 in immune regulation.[6][7]
These application notes provide a detailed protocol for assessing the impact of this compound on the production of key cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), by activated T-cells. IL-2 is a crucial cytokine for T-cell proliferation and differentiation, while IFN-γ is a primary effector cytokine with potent anti-viral and anti-tumor properties. Measuring the enhancement of IL-2 and IFN-γ secretion upon this compound treatment provides a robust method to quantify the inhibitor's efficacy in augmenting T-cell responses.
Mechanism of Action
HPK1 functions as a negative feedback regulator within the TCR signaling cascade. Upon TCR engagement, HPK1 is recruited to the signaling complex where it phosphorylates the adapter protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1][2][5][8][9] This phosphorylation event leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, which in turn dismantles the TCR signalosome and attenuates downstream signaling pathways, including the activation of NF-κB and the MAPK/ERK pathway.[1][2][9][10][11]
This compound, as a potent HPK1 inhibitor, blocks the kinase activity of HPK1.[6][7] By preventing the phosphorylation of SLP-76, this compound stabilizes the TCR signaling complex, leading to sustained downstream signaling.[2] This enhanced signaling cascade results in increased T-cell activation, proliferation, and the production of effector cytokines such as IL-2 and IFN-γ.[3][5][12][13]
Signaling Pathway Diagram
Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.
Data Presentation
The following table summarizes hypothetical data from an experiment assessing the effect of this compound on IL-2 and IFN-γ production in activated human peripheral blood mononuclear cells (PBMCs).
| Treatment Group | This compound (nM) | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| Unstimulated Control | 0 | < 10 | < 20 |
| Stimulated (αCD3/αCD28) | 0 | 550 ± 45 | 1200 ± 98 |
| Stimulated + this compound | 10 | 850 ± 62 | 1850 ± 120 |
| Stimulated + this compound | 100 | 1500 ± 110 | 3200 ± 215 |
| Stimulated + this compound | 1000 | 1650 ± 135 | 3500 ± 250 |
Experimental Protocols
Assay for IL-2 and IFN-γ Production in Human PBMCs
This protocol details the stimulation of human PBMCs and the subsequent measurement of secreted IL-2 and IFN-γ using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (prepare stock solution in DMSO)
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
96-well flat-bottom cell culture plates
-
Human IL-2 ELISA kit
-
Human IFN-γ ELISA kit
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the cytokine production assay.
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
T-cell Stimulation and Inhibitor Treatment:
-
For plate-bound anti-CD3 stimulation: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells three times with sterile PBS before adding cells.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 50 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells of the 96-well plate.
-
Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well.
-
Add 50 µL of soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the stimulation wells. For unstimulated controls, add 50 µL of medium.
-
The final volume in each well should be 200 µL.
-
For soluble anti-CD3/anti-CD28 stimulation: Add the antibodies directly to the cell suspension along with the inhibitor.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours. The optimal incubation time may vary depending on the donor and stimulation conditions.[12]
-
-
Cytokine Quantification (ELISA):
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform the IL-2 and IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.[14][15]
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-2 and IFN-γ in each sample by comparing the absorbance to a standard curve generated from recombinant cytokines.
-
Conclusion
The provided protocol offers a robust framework for evaluating the efficacy of this compound in enhancing T-cell-mediated immune responses. By quantifying the increase in IL-2 and IFN-γ production, researchers can effectively characterize the potency and dose-response of this HPK1 inhibitor. This assay is a valuable tool for the preclinical assessment of HPK1 inhibitors in the context of cancer immunotherapy and other applications where augmenting T-cell function is desirable.
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. arcusbio.com [arcusbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combined IFN-γ and IL-2 release assay for detect active pulmonary tuberculosis: a prospective multicentre diagnostic study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Flow Cytometry Analysis with Hpk1-IN-13 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a critical negative regulator of immune responses, particularly in T cells, B cells, and dendritic cells (DCs).[1][4][5] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at serine 376.[4][6][7] This phosphorylation event leads to the recruitment of the 14-3-3 protein, subsequent degradation of SLP-76, and ultimately, the attenuation of the T-cell activation signal.[3][4][7]
Hpk1-IN-13 is a potent small molecule inhibitor of HPK1.[8][9] By blocking the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining downstream signaling, enhancing T-cell activation, proliferation, and cytokine production.[1][10] This makes HPK1 an attractive target for cancer immunotherapy.[7][11] Flow cytometry is an indispensable tool for characterizing the functional consequences of HPK1 inhibition, allowing for multi-parametric analysis of immune cell subsets at a single-cell level.[12] These application notes provide detailed protocols for assessing the effects of this compound on immune cells using flow cytometry.
HPK1 Signaling Pathway in T-Cells
The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor (TCR) signaling cascade and the mechanism of action for this compound.
Caption: HPK1-mediated negative regulation of TCR signaling.
Application Note 1: Assessing Target Engagement by Phospho-Flow Cytometry
Principle: The most direct method to confirm this compound target engagement in T-cells is to measure the phosphorylation status of its direct substrate, SLP-76, at serine 376. Inhibition of HPK1 is expected to reduce the levels of phospho-SLP-76 (pSLP-76) upon TCR stimulation.[10][13]
Expected Outcomes: In response to stimulation (e.g., with anti-CD3/CD28 antibodies), T-cells treated with this compound should exhibit a significant reduction in the percentage of pSLP-76 positive cells and a lower mean fluorescence intensity (MFI) for the pSLP-76 signal compared to vehicle-treated controls.
Application Note 2: Evaluating T-Cell Activation Status
Principle: By alleviating the negative regulation imposed by HPK1, this compound treatment is expected to enhance T-cell activation. This can be quantified by measuring the surface expression of early and late activation markers.[10]
-
CD69: An early marker of lymphocyte activation.
-
CD25: The alpha chain of the IL-2 receptor, which is upregulated upon activation.
Expected Outcomes: this compound treated T-cells, upon stimulation, should show a higher percentage of cells expressing CD69 and CD25, and an increased MFI for these markers compared to controls.[10]
Application Note 3: Quantifying Effector Cytokine Production
Principle: Enhanced T-cell activation leads to increased production of effector cytokines. Intracellular cytokine staining (ICS) followed by flow cytometry can quantify the frequency of cytokine-producing cells.
-
Interferon-gamma (IFN-γ): A key cytokine for anti-tumor immunity.[5]
-
Interleukin-2 (IL-2): Crucial for T-cell proliferation and survival.[5]
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine with anti-tumor effects.[6]
Expected Outcomes: Following stimulation, the population of T-cells treated with this compound is expected to contain a higher percentage of cells producing IFN-γ, IL-2, and TNF-α.[4][14]
Summary of Expected Results
The following table summarizes the anticipated effects of this compound treatment on key parameters measured by flow cytometry.
| Parameter | Marker | Cell Type | Function / Role | Expected Change with this compound | References |
| Target Engagement | Phospho-SLP-76 (S376) | T-Cells | Direct substrate of HPK1 | Decreased | [10][13] |
| Early Activation | CD69 | T-Cells | Early activation marker | Increased | [10] |
| Activation | CD25 | T-Cells | IL-2 receptor alpha chain | Increased | [10] |
| Effector Function | IFN-γ (intracellular) | CD8+ & CD4+ T-Cells | Pro-inflammatory, anti-tumor cytokine | Increased | [4][5] |
| Proliferation/Survival | IL-2 (intracellular) | CD4+ T-Cells | T-cell growth factor | Increased | [4][5] |
| Co-stimulation | CD80 / CD86 | Dendritic Cells | Co-stimulatory molecules for T-cell activation | Increased | [3] |
Protocol: Analysis of T-Cell Activation and pSLP-76 in Human PBMCs
This protocol describes the treatment of human peripheral blood mononuclear cells (PBMCs) with this compound, followed by T-cell stimulation and subsequent analysis of pSLP-76 and activation markers by flow cytometry.
Experimental Workflow Diagram
Caption: Workflow for flow cytometry analysis of this compound effects.
Materials
-
This compound (and appropriate solvent, e.g., DMSO for vehicle control)
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Stimulation antibodies: anti-human CD3 and anti-human CD28
-
Protein transport inhibitor (for cytokine staining, e.g., Brefeldin A)
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies:
-
Surface: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
Intracellular: anti-phospho-SLP-76 (S376)
-
-
Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™ or equivalent)
Methodology
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Perform a cell count and adjust the concentration to 1 x 10⁷ cells/mL.
-
-
This compound Treatment:
-
Plate 1 x 10⁶ cells per well in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest drug dose).
-
Add the diluted this compound or vehicle control to the cells.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
T-Cell Stimulation:
-
For pSLP-76 Analysis (Short-term): Add soluble anti-CD3 (1-2 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies. Incubate for 15-30 minutes at 37°C. Immediately proceed to fixation.
-
For Activation Marker Analysis (Long-term): Add plate-bound or soluble anti-CD3/CD28. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Staining for Flow Cytometry:
-
Harvest and Wash: Harvest cells and wash once with cold FACS buffer.
-
Viability Staining: Resuspend cells in PBS and add a fixable viability dye according to the manufacturer's protocol. Incubate in the dark.
-
Surface Staining: Wash cells and resuspend in FACS buffer containing the cocktail of surface antibodies (anti-CD3, CD4, CD8, CD69, CD25). Incubate for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash cells twice. Resuspend in fixation buffer and incubate for 20 minutes at 4°C. Wash and resuspend in permeabilization buffer.
-
Intracellular Staining: Add the anti-pSLP-76 antibody (or other intracellular targets like cytokines) diluted in permeabilization buffer. Incubate for 30-45 minutes at 4°C in the dark.
-
Final Wash: Wash cells twice with permeabilization buffer, then once with FACS buffer. Resuspend in FACS buffer for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., >50,000 live lymphocyte events).
-
Gating Strategy:
-
Gate on singlet cells (FSC-A vs. FSC-H).
-
Gate on lymphocytes based on FSC-A vs. SSC-A.
-
Gate on live cells using the viability dye.
-
Identify T-cells (CD3+) from the live lymphocyte gate.
-
Further delineate CD4+ and CD8+ T-cell subsets.
-
Analyze the expression of pSLP-76, CD69, and CD25 within the CD4+ and CD8+ gates. Compare MFI and percentage of positive cells between this compound treated samples and vehicle controls.
-
-
Disclaimer: This document provides generalized protocols and application notes. Researchers should optimize concentrations of this compound, antibodies, and incubation times for their specific experimental systems and cell types.
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. Interactions between hematopoietic progenitor kinase 1 and its adaptor proteins (Review). | Sigma-Aldrich [merckmillipore.com]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]
- 13. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Determining the Dose-Response Curve of Hpk1-IN-13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell and B-cell receptor signaling pathways. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. Hpk1-IN-13 is a potent inhibitor of HPK1. This document provides detailed application notes and experimental protocols for the determination of the dose-response curve of this compound, enabling researchers to accurately quantify its potency and efficacy in both biochemical and cellular contexts.
Introduction
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells. Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[1][2] Phosphorylation of SLP-76 at Serine 376 leads to its ubiquitination and degradation, thereby dampening the downstream signaling cascade required for T-cell activation and proliferation.[2] By inhibiting HPK1, compounds like this compound can prevent this negative feedback loop, leading to sustained T-cell activation and a more robust anti-tumor immune response.
The determination of a dose-response curve is a fundamental step in the characterization of any inhibitor. It provides quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50) in biochemical assays or the half-maximal effective concentration (EC50) in cell-based assays. This information is crucial for comparing the efficacy of different inhibitors, understanding structure-activity relationships, and guiding further drug development efforts.
This document outlines the protocols for three key experiments to establish a comprehensive dose-response profile for this compound:
-
Biochemical Kinase Assay: To determine the direct inhibitory effect on HPK1 enzyme activity (IC50).
-
Cellular Phospho-SLP-76 Assay: To measure the inhibition of HPK1's immediate downstream target in a cellular context (EC50).
-
Cellular IL-2 Secretion Assay: To quantify the functional consequence of HPK1 inhibition on T-cell activation (EC50).
Hpk1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.
Data Presentation
The following table summarizes representative quantitative data for a highly potent HPK1 inhibitor.
Disclaimer: Specific experimental values for this compound (compound 64 from patent WO2021213317A1) are not publicly available in the searched literature. The data presented below are representative values for a highly potent HPK1 inhibitor and should be used as a reference for expected outcomes.
| Assay Type | Parameter | Representative Value | Description |
| Biochemical | IC50 | ~0.2 nM | Concentration of this compound required to inhibit 50% of HPK1 enzymatic activity in a cell-free system. |
| Cellular (Proximal) | EC50 | ~3.0 nM | Concentration of this compound required to inhibit 50% of SLP-76 phosphorylation at Ser376 in Jurkat T-cells. |
| Cellular (Functional) | EC50 | ~1.5 nM | Concentration of this compound required to induce 50% of the maximal IL-2 secretion from activated primary T-cells. |
Experimental Workflow
The general workflow for determining the dose-response curve for this compound in the various assays is depicted below.
Experimental Protocols
Protocol 1: Biochemical HPK1 Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the direct inhibition of HPK1 by this compound.
Materials:
-
Recombinant human HPK1 enzyme
-
Biotinylated SLP-76 peptide substrate
-
ATP
-
Europium-labeled anti-phospho-SLP-76 (Ser376) antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or Dy647)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
DMSO
-
384-well low-volume white plates
-
TR-FRET enabled microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 pM).
-
Further dilute these DMSO stocks into the kinase assay buffer to create 4x working solutions. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4x this compound working solutions to the wells of a 384-well plate. Include wells with buffer and DMSO as no-inhibitor (positive) and no-enzyme (negative) controls.
-
-
Kinase Reaction:
-
Prepare a 2x enzyme/substrate solution in kinase assay buffer containing recombinant HPK1 and biotinylated SLP-76 peptide.
-
Add 10 µL of the 2x enzyme/substrate solution to each well.
-
Prepare a 2x ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Prepare a detection mix in detection buffer containing the Europium-labeled anti-phospho-SLP-76 antibody and the streptavidin-conjugated acceptor.
-
Stop the kinase reaction by adding 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader, with excitation at ~340 nm and measuring emission at ~615 nm (Europium) and ~665 nm (Acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Normalize the data using the positive and negative controls.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Phospho-SLP-76 (pSLP-76) Western Blot Assay
This protocol measures the level of phosphorylated SLP-76 at Serine 376 in Jurkat T-cells following treatment with this compound and TCR stimulation.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-total SLP-76, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the different concentrations of this compound (and a DMSO vehicle control) for 2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Stimulate the T-cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellets in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSLP-76 (Ser376) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit IgG for 1 hour at room temperature.
-
Perform ECL detection using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pSLP-76.
-
Strip the membrane and re-probe for total SLP-76 and β-actin to ensure equal loading.
-
Normalize the pSLP-76 signal to the total SLP-76 or β-actin signal.
-
Plot the normalized pSLP-76 levels against the logarithm of the this compound concentration and fit the curve to determine the EC50 value.
-
Protocol 3: Cellular IL-2 Secretion Assay (ELISA)
This protocol quantifies the secretion of Interleukin-2 (IL-2), a key cytokine indicating T-cell activation, from stimulated Jurkat T-cells treated with this compound.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound
-
DMSO
-
Human IL-2 ELISA Kit
-
96-well flat-bottom culture plates
-
Microplate reader
Procedure:
-
Plate Coating (for stimulation):
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with sterile PBS before use.
-
-
Cell Seeding and Treatment:
-
Seed Jurkat T-cells at 1 x 10^5 cells/well in 100 µL of culture medium into the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (1 µg/mL) to each well.
-
Add 100 µL of medium containing 2x final concentrations of serially diluted this compound (and a DMSO vehicle control) to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well for IL-2 analysis.
-
-
ELISA Procedure:
-
Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the collected supernatants and IL-2 standards to the wells of the ELISA plate pre-coated with an IL-2 capture antibody.
-
Incubating and washing the plate.
-
Adding a detection antibody, followed by a substrate solution.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve from the IL-2 standards.
-
Calculate the concentration of IL-2 in each sample from the standard curve.
-
Plot the IL-2 concentration against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for characterizing the dose-response relationship of the HPK1 inhibitor, this compound. By employing a combination of biochemical and cell-based assays, researchers can obtain a multi-faceted understanding of the inhibitor's potency and mechanism of action. Accurate determination of IC50 and EC50 values is essential for the advancement of this compound and other related compounds in the drug discovery pipeline for novel cancer immunotherapies.
References
Troubleshooting & Optimization
Hpk1-IN-13 Technical Support Center: Your Guide to Solubility, Stability, and Experimental Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the solubility, stability, and effective use of Hpk1-IN-13, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Navigate through our frequently asked questions and troubleshooting guides to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] Commercial suppliers typically provide a solubility of 10 mM in DMSO.
2. How should I prepare stock solutions of this compound?
For optimal results, prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO. To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.
3. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Follow these guidelines based on general recommendations for similar small molecule kinase inhibitors:
-
Powder: Store the solid form of this compound at -20°C for long-term storage.
-
Stock Solutions (in DMSO):
-
For long-term storage (up to 6 months), aliquot the stock solution into single-use vials and store at -80°C.
-
For short-term storage (up to 1 month), store at -20°C.
-
-
Important: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
4. Is this compound stable under normal laboratory conditions?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and other kinase inhibitors.
Solubility and Precipitation Issues
| Problem | Possible Cause | Solution |
| Compound precipitates out of solution when diluted in aqueous buffer or cell culture media. | This compound, like many kinase inhibitors, has poor aqueous solubility.[2][3] Adding a concentrated DMSO stock directly to an aqueous solution can cause it to crash out. | To prevent precipitation, perform serial dilutions of your DMSO stock in DMSO first to a lower concentration before adding it to your final aqueous solution. Ensure the final concentration of DMSO in your experiment is low (typically ≤0.1%) to avoid solvent-induced artifacts.[4] |
| Incomplete dissolution of the powder in DMSO. | The compound may require more energy to fully dissolve. | Gently warm the solution to 37°C and use a sonicator or vortex to aid dissolution. Ensure you are using high-quality, anhydrous DMSO, as moisture can affect solubility. |
| Cloudiness or precipitation observed in stock solution after storage. | The compound may have a limited stability in solution, or it may have precipitated due to temperature changes. | Before each use, visually inspect the stock solution. If crystals are present, warm the vial to 37°C and vortex to redissolve. If the solution remains cloudy, it may indicate degradation, and a fresh stock should be prepared. |
Inconsistent or Unexpected Experimental Results
| Problem | Possible Cause | Solution |
| Variability in IC50 values between experiments. | Several factors can contribute to this, including differences in ATP concentration in kinase assays, cell passage number, and incubation times.[5] | Standardize your experimental conditions. Use a consistent source and passage number of cells. For in vitro kinase assays, ensure the ATP concentration is kept constant and ideally near the Km for the enzyme.[5] |
| No or low inhibitory effect observed. | The inhibitor may have degraded due to improper storage or handling. The concentration used may be too low. The experimental system may not be sensitive enough. | Prepare a fresh stock solution of this compound. Perform a dose-response experiment to determine the optimal concentration. Ensure your assay is validated and sensitive enough to detect changes in kinase activity. |
| Off-target effects or cellular toxicity. | Like many kinase inhibitors, this compound may have off-target activities, especially at higher concentrations.[6] The final DMSO concentration may be too high. | Use the lowest effective concentration of this compound as determined by a dose-response curve. Include a vehicle control (DMSO alone) in all experiments to assess the effect of the solvent on your cells. Consider using a structurally distinct HPK1 inhibitor as a control to confirm that the observed phenotype is due to HPK1 inhibition. |
Experimental Protocols: Methodologies for Success
Preparing this compound for Cell-Based Assays
-
Prepare a 10 mM stock solution: Dissolve the required amount of this compound powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock of a compound with a molecular weight of 445.49 g/mol , dissolve 4.45 mg in 1 mL of DMSO.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term storage.
-
Prepare working solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in DMSO to an intermediate concentration.
-
Dilute into cell culture medium: Further dilute the intermediate DMSO solution into your pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤0.1%).
Visualizing the HPK1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[7] Upon TCR engagement, a signaling cascade is initiated, leading to T-cell activation. HPK1 acts as a brake on this process.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. iris.hi.is [iris.hi.is]
- 3. researchgate.net [researchgate.net]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
Technical Support Center: Optimizing Hpk1-IN-13 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Hpk1-IN-13 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][3] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76 at serine 376.[4] This phosphorylation leads to the degradation of SLP-76, which dampens T-cell activation and proliferation.[4] By inhibiting the kinase activity of HPK1, this compound is expected to block this negative feedback loop, thereby enhancing T-cell activation and anti-tumor immunity.[5]
Q2: What is the recommended starting concentration for this compound in cell culture?
As specific data for this compound is limited, a good starting point is to perform a dose-response experiment. Based on studies with other potent Hpk1 inhibitors, a concentration range of 10 nM to 10 µM is recommended for initial experiments. For example, some studies have shown effective inhibition of HPK1 activity and enhancement of T-cell function at concentrations around 1 µM. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I assess the optimal concentration of this compound?
The optimal concentration should effectively inhibit HPK1 activity without causing significant cytotoxicity. This can be determined by a combination of a dose-response cell viability assay (e.g., MTT or CCK-8) and a target engagement assay (e.g., Western blot for phosphorylated SLP-76). The ideal concentration will show maximal inhibition of SLP-76 phosphorylation with minimal impact on cell viability.
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be a potent Hpk1 inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations.[6] It is advisable to include proper controls in your experiments, such as a negative control compound and assessing the inhibitor's effect in HPK1-knockout or knockdown cells, if available.
Q5: How should I prepare and store this compound?
This compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration.
Troubleshooting Guides
Problem 1: No significant enhancement of T-cell activation is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration of this compound for your specific cell line. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Insufficient T-cell Stimulation | Optimize the concentration of anti-CD3/anti-CD28 antibodies or other stimuli used for T-cell activation. |
| Incorrect Timing of Inhibitor Treatment | Vary the pre-incubation time with this compound before T-cell stimulation (e.g., 1, 4, or 24 hours). |
| Inhibitor Inactivity | Verify the integrity of the this compound stock solution. Prepare a fresh stock solution if necessary. |
Problem 2: Significant cytotoxicity is observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration is too High | Perform a dose-response cell viability assay (e.g., MTT or CCK-8) to determine the IC50 value and select a concentration with minimal toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). |
| Prolonged Incubation Time | Reduce the duration of exposure to this compound. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the inhibitor. Test a range of lower concentrations. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Maintain consistent cell passage numbers, seeding densities, and culture conditions. |
| Inhibitor Stock Solution Degradation | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store properly at -20°C or -80°C. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate dilutions of the inhibitor and other reagents. |
| Assay Variability | Standardize all assay protocols, including incubation times, reagent concentrations, and measurement parameters. |
Quantitative Data Summary
The following table summarizes IC50 and EC50 values for various Hpk1 inhibitors from published studies. This data can serve as a reference for designing experiments with this compound.
| Inhibitor | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Compound 1 | pSLP-76 Inhibition | CD4+ T-cells | ~50 nM | [7] |
| Compound 1 | pSLP-76 Inhibition | CD8+ T-cells | ~50 nM | [7] |
| Compound 2 (Degrader) | HPK1 Degradation | Jurkat | EC50 ~120 nM | [7][8] |
| Compound 2 (Degrader) | HPK1 Degradation | CD4+ T-cells | EC50 = 11.47 nM | [7][8] |
| Compound 2 (Degrader) | HPK1 Degradation | CD8+ T-cells | EC50 = 26.03 nM | [7][8] |
| XHS | HPK1 Kinase Assay | - | IC50 = 2.6 nM | [9] |
| XHV | HPK1 Kinase Assay | - | IC50 = 89 nM | [9] |
| ISR-05 | HPK1 Kinase Assay | - | IC50 = 24.2 µM | [10] |
| ISR-03 | HPK1 Kinase Assay | - | IC50 = 43.9 µM | [10] |
| M074-2865 | HPK1 Kinase Assay | - | IC50 = 2.93 µM | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Western Blot for Phosphorylated SLP-76 (pSLP-76)
This protocol is based on methods described for assessing HPK1 target engagement.[12][13]
-
Cell Treatment: Seed Jurkat T-cells or primary T-cells at an appropriate density. Pre-treat cells with varying concentrations of this compound for 1-24 hours.
-
T-cell Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies (e.g., 1 µg/mL each) for 15-30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against pSLP-76 (Ser376) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total SLP-76 or a housekeeping protein (e.g., GAPDH or β-actin) for normalization.
IL-2 ELISA for T-cell Activation
This protocol is a general guideline for measuring IL-2 secretion.[14][15]
-
Cell Treatment and Stimulation: Plate T-cells in a 96-well plate and pre-treat with this compound as described above. Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Supernatant Collection: After 24-48 hours of stimulation, centrifuge the plate and collect the cell culture supernatants.
-
ELISA Procedure: Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentration of IL-2 in the samples based on the standard curve.
Visualizations
Caption: Hpk1 signaling pathway in T-cell activation.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations [mdpi.com]
- 10. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bio-gems.com [bio-gems.com]
minimizing Hpk1-IN-13 toxicity in primary cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hpk1-IN-13 in primary cells. Our goal is to help you minimize toxicity and achieve reliable, reproducible results in your experiments.
Troubleshooting Guide
High toxicity in primary cells is a common challenge when working with kinase inhibitors. This guide provides potential causes and solutions for issues you may encounter with this compound.
Table 1: Troubleshooting Common Issues with this compound in Primary Cells
| Issue | Potential Cause | Recommended Solution |
| High Cell Death (Low Viability) | 1. Concentration too high: this compound may be cytotoxic at high concentrations. 2. Prolonged incubation time: Continuous exposure can lead to cumulative toxicity. 3. Off-target effects: Inhibition of other kinases can lead to unintended toxicity.[1] 4. Solvent toxicity: DMSO or other solvents can be toxic to primary cells at certain concentrations. | 1. Perform a dose-response curve: Determine the optimal concentration that balances efficacy and toxicity (see Experimental Protocols). Start with a wide range of concentrations (e.g., 1 nM to 10 µM). 2. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the shortest effective exposure time. 3. Profile against a kinase panel: If off-target effects are suspected, test this compound against a panel of related kinases. 4. Use low solvent concentration: Ensure the final solvent concentration is non-toxic to your specific primary cells (typically <0.1% for DMSO). Run a solvent-only control. |
| Inconsistent Results | 1. Compound instability: this compound may degrade in solution over time. 2. Cell passage number: Primary cells can change their characteristics with increasing passage number. 3. Variability in cell health: Initial cell viability and density can impact results. | 1. Prepare fresh solutions: Make fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. 2. Use consistent passage numbers: Use primary cells within a narrow passage range for all experiments. 3. Standardize cell culture: Ensure consistent cell seeding density and viability at the start of each experiment. |
| Unexpected Biological Effects (e.g., Bell-shaped dose-response) | 1. Off-target pharmacology: At higher concentrations, this compound might inhibit other kinases (e.g., LCK, JAK family) that can counteract the desired effect.[2] 2. Feedback loops: Cellular signaling pathways may have feedback mechanisms that are activated at high inhibitor concentrations. | 1. Work within the optimal concentration range: Use the lowest effective concentration determined from your dose-response studies. 2. Investigate downstream signaling: Use techniques like Western blotting to probe key downstream signaling molecules to understand the cellular response at different concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3][4] By inhibiting HPK1, this compound is expected to enhance T-cell activation, proliferation, and cytokine production.[5][6]
Q2: What is the recommended starting concentration for this compound in primary T cells?
A2: For primary T cells, we recommend starting with a dose-response experiment ranging from 1 nM to 10 µM to determine the optimal concentration for your specific cell type and assay. Based on data from similar potent Hpk1 inhibitors, an effective concentration (EC50) for enhancing IL-2 production can be in the low nanomolar range (e.g., 1-10 nM), while cytotoxicity (IC50) may be observed at much higher concentrations.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. We recommend preparing a stock solution in a suitable solvent like DMSO. For storage, consult the manufacturer's datasheet. Generally, stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a potent Hpk1 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. Potential off-targets could include other members of the MAP4K family or other kinases involved in immune signaling.[1][2] If you observe unexpected results, consider performing a kinase selectivity screen.
Q5: What control experiments should I include when using this compound?
A5: To ensure the validity of your results, we recommend including the following controls:
-
Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated control: Cells that are not treated with either the compound or the vehicle.
-
Positive control (optional): A known activator of your pathway of interest to ensure the cells are responding as expected.
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound in Primary T Cells
This protocol outlines the steps to determine the optimal concentration of this compound for your experiments by assessing cell viability.
Materials:
-
Primary T cells
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range would be 20 µM down to 2 nM. Also, prepare a 2X vehicle control.
-
Treatment: Add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. This will result in a final volume of 200 µL and the desired 1X concentrations.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus the log of the this compound concentration. Calculate the IC50 value, which is the concentration that results in 50% cell viability.
Protocol 2: T-Cell Activation Assay (IL-2 Production)
This protocol describes how to measure the effect of this compound on T-cell activation by quantifying IL-2 production.
Materials:
-
Primary T cells
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Complete cell culture medium
-
96-well cell culture plates
-
IL-2 ELISA kit
Procedure:
-
Cell Seeding: Seed primary T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 50 µL of complete culture medium.
-
Compound Addition: Prepare 4X concentrations of this compound in complete culture medium. Add 50 µL of the 4X compound dilutions to the wells.
-
T-Cell Stimulation: Prepare a 2X solution of anti-CD3/anti-CD28 antibodies in complete culture medium. Add 100 µL of this solution to each well to stimulate the T cells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform an IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Plot the IL-2 concentration versus the log of the this compound concentration and calculate the EC50 value, which is the concentration that produces 50% of the maximal IL-2 response.
Visualizations
Caption: Hpk1 Signaling Pathway in T-Cells.
Caption: Experimental Workflow for Dose-Response Curve.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
Technical Support Center: Hpk1-IN-13 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies researchers and drug development professionals may encounter during experiments with Hpk1-IN-13, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific experimental issues.
Q1: Why am I not observing the expected increase in T-cell activation (e.g., IL-2 production or CD69 expression) after treating human peripheral blood mononuclear cells (PBMCs) with this compound?
A1: Several factors could contribute to a lack of T-cell activation despite this compound treatment. Here are some potential causes and troubleshooting steps:
-
Suboptimal T-cell Stimulation: HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Therefore, its inhibition will only enhance activation in the presence of a primary TCR stimulus.
-
Recommendation: Ensure you are using an adequate concentration of anti-CD3/anti-CD28 antibodies or a suitable antigen to stimulate the T-cells. The level of HPK1-mediated inhibition can vary depending on the strength of the initial TCR signal.
-
-
Incorrect this compound Concentration: The effective concentration of this compound can vary between cell types and experimental conditions.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the most effective dose.
-
-
Cell Viability Issues: High concentrations of the inhibitor or prolonged incubation times may lead to cytotoxicity, masking any potential enhancement of T-cell activation.
-
Recommendation: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your activation experiment to ensure that the observed results are not due to a loss of viable cells.
-
-
Reagent Quality and Handling: Improper storage or handling of this compound can lead to its degradation.
Q2: My in vitro kinase assay shows potent inhibition of HPK1 by this compound, but I see minimal or no effect in my cell-based assay. What could be the reason for this discrepancy?
A2: A disconnect between in vitro and cell-based assay results is a common challenge in drug discovery.[6] Several factors can contribute to this:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Off-Target Effects in Cells: In a cellular context, this compound might engage with other kinases or cellular components, leading to complex downstream effects that could counteract the expected outcome of HPK1 inhibition.[7]
-
Recommendation: If available, test the inhibitor in a cell line that does not express HPK1 to identify potential off-target effects.
-
-
Presence of Endogenous ATP: In vitro kinase assays are often performed at a fixed ATP concentration, which may not reflect the physiological ATP levels within a cell.[8] High intracellular ATP concentrations can compete with ATP-competitive inhibitors like this compound, reducing their apparent potency.
-
Recommendation: While difficult to modify intracellular ATP levels, this is an important consideration when interpreting discrepancies between in vitro and cellular data.
-
-
Drug Efflux Pumps: Cells can actively transport small molecules out of the cytoplasm using efflux pumps, reducing the intracellular concentration of the inhibitor.
-
Recommendation: Consider co-incubation with a known efflux pump inhibitor to see if this enhances the activity of this compound in your cell-based assay.
-
Q3: I am seeing significant variability in the phosphorylation level of SLP-76 (pSLP-76), the direct substrate of HPK1, across my replicate experiments. How can I reduce this variability?
A3: Variability in phosphorylation signaling readouts is a common issue.[9] Here are some steps to improve consistency:
-
Synchronization of Cells: T-cells in different activation states will respond differently to TCR stimulation.
-
Recommendation: For cell lines like Jurkat, ensure they are in the logarithmic growth phase before stimulation. For primary T-cells, consider a resting period in cytokine-free media before the experiment to establish a consistent baseline state.
-
-
Precise Timing of Stimulation and Lysis: The phosphorylation of SLP-76 is a rapid and transient event following TCR activation.
-
Recommendation: Standardize the timing of inhibitor pre-incubation, TCR stimulation, and cell lysis across all samples. Prepare a master mix of reagents where possible to minimize pipetting variations.[10]
-
-
Consistent Reagent Preparation and Handling: The quality and concentration of antibodies and other reagents are critical for reproducible results.
-
Recommendation: Use high-quality, validated antibodies for pSLP-76 detection. Aliquot and store antibodies according to the manufacturer's instructions to avoid degradation.
-
-
Plate Edge Effects: In multi-well plate assays, wells on the edge of the plate are more prone to evaporation, which can alter reagent concentrations and affect cell health.[3]
-
Recommendation: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a potent, ATP-competitive inhibitor of HPK1.[11] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[12][13] Upon TCR engagement, HPK1 phosphorylates the adapter protein SLP-76 at Serine 376.[12][14] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal.[2][14] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, leading to sustained TCR signaling and enhanced T-cell activation, proliferation, and cytokine production.[15][16]
-
What is the recommended solvent and storage condition for this compound? this compound is soluble in DMSO.[5] For long-term storage, it is recommended to store the compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[4] It is advisable to prepare a concentrated stock solution in DMSO and then make fresh dilutions in aqueous buffer or cell culture medium for each experiment.[5] Avoid repeated freeze-thaw cycles of the stock solution.[5]
-
What are some key downstream readouts to measure the effect of this compound in a cellular context? The primary downstream effect of HPK1 inhibition is the reduction of SLP-76 phosphorylation at Serine 376.[17] This can be measured by Western blot or flow cytometry using a phospho-specific antibody.[14][18] Further downstream, the enhancement of T-cell activation can be quantified by measuring the upregulation of activation markers like CD69 and CD25 by flow cytometry, or by quantifying the secretion of cytokines such as IL-2 and IFN-γ using ELISA or other immunoassays.[16][19]
-
Are there known off-target effects of this compound? While this compound is reported to be a potent HPK1 inhibitor, comprehensive selectivity profiling against a broad panel of kinases is not publicly available.[20] It is a common challenge for kinase inhibitors to have some level of off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.[7][21] Researchers should be mindful of potential off-target effects and, if possible, use multiple structurally distinct HPK1 inhibitors to confirm that the observed biological effects are due to the inhibition of HPK1.
Data Presentation
Table 1: this compound Compound Information
| Property | Value | Reference |
| Target | Hematopoietic Progenitor Kinase 1 (HPK1; MAP4K1) | [20] |
| Mechanism of Action | ATP-competitive inhibitor | [11] |
| Molecular Formula | C₂₅H₂₄FN₅O₂ | [22] |
| Molecular Weight | 445.49 g/mol | [22] |
| Solubility | Soluble in DMSO | [5] |
| Storage | -20°C (short-term), -80°C (long-term) | [4] |
Table 2: Example IC₅₀ Values for HPK1 Inhibitors
| Compound | HPK1 IC₅₀ (nM) | Cellular Assay (EC₅₀, nM) | Reference |
| Hpk1-IN-3 | 0.25 | 108 (IL-2 in PBMCs) | [11] |
| GNE-1858 | 1.9 | 600 (pSLP-76 in PBMCs) | [23] |
| Compound 22 | 0.061 | Not Reported | [23] |
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Assay
This protocol is a general guideline for an in vitro kinase assay to determine the IC₅₀ of this compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute recombinant human HPK1 enzyme and the substrate (e.g., myelin basic protein or a specific peptide substrate) in kinase assay buffer.
-
Prepare a solution of ATP in kinase assay buffer at a concentration close to the Kₘ for HPK1.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the diluted HPK1 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP and substrate solution to the wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods are available, including radiometric assays using ³²P-ATP, or non-radiometric methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).[20][21][24]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Assay for T-cell Activation (IL-2 Production)
This protocol describes a method to measure the effect of this compound on IL-2 production by stimulated human PBMCs.
-
Cell Preparation:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Count the cells and adjust the density to 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Coat the wells of a 96-well plate with an anti-human CD3 antibody (e.g., OKT3) at an optimal concentration (e.g., 1-5 µg/mL) overnight at 4°C. Wash the wells with sterile PBS before adding the cells.
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Add 100 µL of the PBMC suspension (1 x 10⁵ cells) to each well.
-
Add a soluble anti-human CD28 antibody at an optimal concentration (e.g., 1 µg/mL) to all stimulated wells.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
IL-2 Measurement:
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-2 standard provided in the ELISA kit.
-
Calculate the concentration of IL-2 in each sample based on the standard curve.
-
Plot the IL-2 concentration against the this compound concentration to visualize the dose-dependent effect of the inhibitor.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellgs.com [cellgs.com]
- 10. youtube.com [youtube.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biofeng.com [biofeng.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 23. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. stemcell.com [stemcell.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving Hpk1-IN-13 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Hpk1-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo delivery challenging?
This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation.[1] By inhibiting HPK1, this compound has the potential to enhance anti-tumor immunity.[2] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with poor aqueous solubility, which can lead to low oral bioavailability and variable exposure in vivo.[3][4][5][6] Overcoming this solubility issue is a primary challenge for its effective use in preclinical studies.
Q2: What are the potential formulation strategies to improve this compound solubility and bioavailability?
Several strategies can be employed to enhance the solubility and oral absorption of poorly water-soluble kinase inhibitors like this compound:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can significantly improve its solubility and absorption.[3][4][5][6][7]
-
Lipophilic Salts: Preparing a lipophilic salt of the inhibitor can increase its solubility in lipidic excipients, facilitating high drug loading in lipid-based formulations.[3][4][5][6]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD of the compound can prevent crystallization and improve its dissolution rate and bioavailability.
-
Prodrugs: Designing a more soluble prodrug that is converted to the active this compound in vivo is another effective approach.
Q3: What are the key pharmacokinetic parameters to consider for this compound in vivo?
When evaluating this compound in vivo, it is crucial to assess the following pharmacokinetic (PK) parameters:
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time required for the drug concentration in the plasma to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vss): The apparent volume into which the drug distributes in the body.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Problem 1: Low and Variable Oral Bioavailability
Possible Causes:
-
Poor aqueous solubility of this compound.
-
Precipitation of the compound in the gastrointestinal (GI) tract.
-
First-pass metabolism in the liver.
Solutions:
| Formulation Strategy | Expected Improvement in Bioavailability | Reference |
| Lipid-Based Formulation (SEDDS) | Can significantly increase absorption by maintaining the drug in a solubilized state. | [3][4][5][6][7] |
| Lipophilic Salt Formation | A 2-fold increase in oral absorption was observed for cabozantinib when administered as a lipophilic salt in a lipid-based formulation.[3][6] | [3][4][5][6] |
| Amorphous Solid Dispersion | Can lead to higher and more consistent plasma concentrations. | |
| Prodrug Approach | A phosphate-ester prodrug of an Aurora kinase inhibitor showed a 335-fold increase in water solubility compared to the parent drug. |
Problem 2: Difficulty in Achieving Target Plasma Concentration
Possible Causes:
-
Inadequate dose.
-
Rapid clearance of the compound.
-
Poor absorption from the formulation.
Solutions:
-
Dose Escalation Study: Conduct a dose-escalation study to determine the dose required to achieve the desired therapeutic concentration.
-
Pharmacokinetic Modeling: Use PK data to model the relationship between dose, exposure, and response to optimize the dosing regimen.
-
Formulation Optimization: Re-evaluate the formulation strategy to enhance absorption as outlined in "Problem 1".
Problem 3: Inconsistent Efficacy in Animal Models
Possible Causes:
-
Variable drug exposure due to formulation issues.
-
Suboptimal dosing schedule.
-
Development of resistance.
Solutions:
-
Pharmacodynamic (PD) Biomarkers: Monitor PD biomarkers, such as the phosphorylation of SLP76 (a direct substrate of HPK1), to confirm target engagement and correlate it with efficacy.
-
Optimize Dosing Regimen: Based on PK/PD data, adjust the dosing frequency and duration to maintain target engagement.
-
Combination Therapy: Consider combining this compound with other agents, such as checkpoint inhibitors, to enhance anti-tumor efficacy.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation of this compound
This protocol describes the preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for oral administration.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40)
-
Co-surfactant (e.g., Transcutol HP)
-
Glass vials
-
Magnetic stirrer
Procedure:
-
Weigh the appropriate amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Mix the components thoroughly using a magnetic stirrer until a clear, isotropic solution is formed.
-
Add the desired amount of this compound to the vehicle and stir until completely dissolved. Gentle heating may be applied if necessary.
-
Visually inspect the formulation for any signs of precipitation or phase separation.
-
Prior to administration, the SEDDS formulation can be dispersed in water.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in rats following oral administration.
Animals:
-
Male Sprague-Dawley rats (n=3-6 per group)
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the this compound formulation via oral gavage at the desired dose.[8][9]
-
Collect blood samples (approximately 0.2 mL) from the tail vein into EDTA-containing tubes at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[10]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software.
Visualizations
Caption: HPK1 signaling pathway and the mechanism of action of this compound.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 5. research.monash.edu [research.monash.edu]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hpk1-IN-13 & IL-2 Assays
Welcome to the technical support center for researchers utilizing Hpk1 inhibitors. This guide provides troubleshooting assistance and frequently asked questions regarding a common challenge observed during IL-2 assays: the bell-shaped dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is Hematopoietic Progenitor Kinase 1 (Hpk1) and why is its inhibition expected to increase IL-2 production?
A1: Hematopoietic Progenitor Kinase 1 (Hpk1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) signaling.[3][4] Upon TCR engagement, Hpk1 is activated and phosphorylates the SLP-76 adaptor protein, targeting it for degradation.[5][6] This process dampens the T-cell activation signal.[5] By inhibiting Hpk1 with a compound like Hpk1-IN-13, this negative feedback is blocked, leading to enhanced TCR signaling, increased T-cell activation and proliferation, and consequently, greater production of cytokines like Interleukin-2 (IL-2).[1][2][7]
Q2: I am observing a "bell-shaped" dose-response curve with this compound in my IL-2 assay, where the IL-2 signal decreases at higher inhibitor concentrations. Is this a known phenomenon?
A2: Yes, a bell-shaped IL-2 response curve is a distinct and known challenge encountered with certain structural classes of Hpk1 inhibitors.[8] This phenomenon, where a stimulatory effect at lower doses is followed by an inhibitory effect at higher doses, is also referred to as a hormetic or inverted U-shaped response.[9][10] Maximizing and sustaining IL-2 production at higher concentrations is a crucial objective in optimizing Hpk1 inhibitors for therapeutic efficacy.[8][11]
Q3: What are the general biological and pharmacological principles that could explain a bell-shaped dose-response curve?
A3: Bell-shaped or hormetic dose-responses can arise from various complex biological mechanisms.[9][12] Potential causes include:
-
Receptor Duality: A compound may interact with a high-affinity activation site at low concentrations and a low-affinity inhibitory site at high concentrations.[13]
-
Off-Target Effects: The compound may engage different targets at varying concentrations, leading to opposing biological outcomes.[8]
-
Overcompensation: Cellular systems may overcompensate in response to a low-dose stressor, leading to a stimulatory effect that is lost or reversed at higher, more disruptive doses.[12]
-
Feedback Loop Activation: High concentrations of an inhibitor can trigger complex intracellular feedback mechanisms that counteract the initial intended effect.[14]
-
Cytotoxicity: At high concentrations, the compound may induce cell death, leading to a decrease in the measured biological response.[15]
Q4: How can I optimize my assay to achieve a sustained, sigmoidal IL-2 response instead of a bell-shaped curve?
A4: Achieving a sustained IL-2 response is a key goal and often involves careful compound selection and assay optimization.[8] The primary strategy is to use or develop inhibitors that are highly selective for Hpk1 with minimal off-target activity, especially against other kinases that may have opposing effects on T-cell activation.[8] Additionally, it is critical to ensure that the observed drop in IL-2 production is not due to cytotoxicity by running a parallel cell viability assay.[11] Careful selection of the dose range and ensuring compound solubility at all tested concentrations are also essential experimental considerations.
Hpk1 Signaling and IL-2 Production
The diagram below illustrates the negative regulatory role of Hpk1 in the T-cell receptor signaling pathway leading to IL-2 production. Inhibition of Hpk1 by this compound is intended to block this negative feedback loop.
Troubleshooting Guide for Bell-Shaped IL-2 Curve
This section provides specific troubleshooting steps in a question-and-answer format to address the bell-shaped curve observed with this compound.
Question: My IL-2 signal increases at low concentrations of this compound but decreases at higher concentrations. What are the potential causes and how do I investigate them?
Answer: This is a classic bell-shaped response. Below are the most likely causes and the experimental steps to diagnose and solve the issue.
| Potential Cause | Explanation | Troubleshooting Action & Solution |
| Off-Target Kinase Inhibition | At higher concentrations, this compound may inhibit other kinases that are positively involved in T-cell activation or cytokine production. This competing effect could dampen the overall IL-2 response.[8] | Action: Perform a broad kinase screen (kinome scan) with this compound to identify potential off-targets. Solution: If problematic off-targets are identified, a medicinal chemistry effort may be needed to improve selectivity. Alternatively, use the compound in the lower concentration range where it is most effective and selective. |
| Cellular Toxicity | High concentrations of the compound or its vehicle (e.g., DMSO) may be toxic to the cells (e.g., PBMCs), leading to reduced viability and a subsequent decrease in their ability to produce IL-2. Achieving a potent effect with minimal cytotoxicity is a key goal.[11] | Action: Run a parallel cytotoxicity assay (e.g., using CellTiter-Glo®, MTS, or a live/dead stain) with the same cell type, compound concentrations, and incubation time as your IL-2 assay. Solution: If toxicity is observed, limit the maximum concentration of this compound in your IL-2 assay to below the toxic threshold. |
| Compound Solubility Issues | The inhibitor may precipitate out of solution at higher concentrations in the assay media. This leads to an inaccurate effective concentration and can cause a drop-off in the dose-response curve. Good solubility is a desirable property for these compounds.[11] | Action: Visually inspect the wells with the highest compound concentrations for precipitation (cloudiness or particulates) after addition to the media. You can also measure solubility experimentally. Solution: If solubility is an issue, try using a different solvent or a lower final concentration of the vehicle (e.g., DMSO < 0.5%). |
| Activation-Induced Cell Death (AICD) | T-cells can undergo apoptosis (AICD) following prolonged or excessive stimulation. While Hpk1 inhibition boosts activation, at very high levels of sustained signaling, it might push T-cells towards AICD, thereby reducing the number of viable, IL-2-producing cells over time. | Action: Perform a time-course experiment and measure markers of apoptosis (e.g., Annexin V/PI staining) at different time points (e.g., 24h, 48h, 72h) in the presence of high concentrations of the inhibitor. Solution: Reduce the incubation time of the assay to capture peak IL-2 production before significant AICD occurs. |
Comparative Dose-Response Data
The table below illustrates the difference between a desirable sustained IL-2 response and an undesirable bell-shaped curve, as might be seen when comparing different Hpk1 inhibitors.[8]
| Compound | Target | Cell Type | IL-2 EC₅₀ | Max IL-2 Response (% Effect) | Curve Shape |
| Inhibitor A | Hpk1 | Human PBMC (Donor 1) | 15 nM | 100% | Sustained / Sigmoidal |
| This compound | Hpk1 | Human PBMC (Donor 1) | 20 nM | 95% (at 100 nM) | Bell-Shaped |
| This compound | Hpk1 | Human PBMC (Donor 1) | - | 40% (at 10 µM) | Bell-Shaped |
| Inhibitor A | Hpk1 | Human PBMC (Donor 2) | 12 nM | 100% | Sustained / Sigmoidal |
| This compound | Hpk1 | Human PBMC (Donor 2) | 25 nM | 90% (at 120 nM) | Bell-Shaped |
| This compound | Hpk1 | Human PBMC (Donor 2) | - | 35% (at 10 µM) | Bell-Shaped |
Experimental Protocols
Protocol: Human PBMC IL-2 Secretion Assay
This protocol outlines a standard method for measuring IL-2 secretion from human Peripheral Blood Mononuclear Cells (PBMCs) upon TCR stimulation and treatment with an Hpk1 inhibitor.[16]
1. Materials and Reagents:
-
Human PBMCs (freshly isolated or cryopreserved)
-
RPMI 1640 medium + 10% Fetal Bovine Serum (FBS)
-
Anti-CD3 Antibody (plate-bound)
-
Anti-CD28 Antibody (soluble)
-
This compound (or other inhibitors)
-
DMSO (vehicle)
-
Human IL-2 ELISA Kit[17]
-
96-well flat-bottom tissue culture plates
2. Experimental Workflow Diagram:
3. Step-by-Step Procedure:
-
Plate Coating:
-
Dilute anti-CD3 antibody to the desired concentration (e.g., 1-5 µg/mL) in sterile PBS.
-
Add 100 µL per well to a 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Plate Washing:
-
Aspirate the antibody solution and wash each well 2-3 times with 200 µL of sterile PBS.
-
-
Cell Preparation:
-
Thaw cryopreserved PBMCs or use freshly isolated cells.
-
Resuspend cells in complete RPMI medium and determine cell viability and concentration.
-
Adjust cell density to 1-2 x 10⁶ cells/mL.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. Then, make an intermediate dilution in culture medium to ensure the final DMSO concentration is consistent and low across all wells (e.g., <0.5%).
-
-
Cell Plating and Treatment:
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add the diluted this compound and soluble anti-CD28 antibody (e.g., final concentration of 1-2 µg/mL) to the appropriate wells. Include "vehicle only" and "unstimulated" controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C or proceed directly to the ELISA.
-
-
IL-2 Quantification:
-
Quantify the amount of IL-2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[17]
-
Troubleshooting Logic Diagram
If you observe a bell-shaped curve, use the following decision tree to guide your troubleshooting process.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Conserved Mechanism for Hormesis in Molecular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Stress Responses, The Hormesis Paradigm, and Vitagenes: Novel Targets for Therapeutic Intervention in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 12. Hormesis and Adaptive Cellular Control Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comment on the analysis of bell-shaped dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bell-shaped and ultrasensitive dose-response in phosphorylation-dephosphorylation cycles: the role of kinase-phosphatase complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collaborative Study of Thresholds for Mutagens: Hormetic Responses in Cell Proliferation Tests Using Human and Murine Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Hpk1-IN-13 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hpk1-IN-13, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of HPK1 (also known as MAP4K1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent attenuation of the T-cell response.[4] this compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell activation and effector functions, such as cytokine production.[3]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in immuno-oncology research to investigate the role of HPK1 in regulating anti-tumor immunity.[3][6] By enhancing T-cell activation, Hpk1 inhibitors like this compound are being explored as potential cancer therapeutics, both as monotherapies and in combination with immune checkpoint inhibitors.[3] It is also a valuable tool for studying the fundamental mechanisms of T-cell and B-cell signaling.
Q3: How should I store and handle this compound?
A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C. For preparing stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent.[2] Once dissolved, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to warm to room temperature to prevent condensation.
Q4: What are the expected outcomes of this compound treatment in cellular assays?
A4: In appropriate cellular models (e.g., primary human T-cells, Jurkat cells), treatment with an effective dose of this compound is expected to lead to:
-
Decreased phosphorylation of SLP-76 at Ser376 upon T-cell receptor stimulation.
-
Increased production of cytokines , particularly Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), following T-cell activation.[3]
-
Enhanced T-cell proliferation in response to stimulation.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables provide representative data for other potent and selective HPK1 inhibitors to serve as a reference for expected experimental outcomes.
Table 1: Example Biochemical Potency of a Potent HPK1 Inhibitor
| Assay Type | Parameter | Value (nM) |
| HPK1 Kinase Assay | IC50 | < 1 |
IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Example Cellular Activity of a Potent HPK1 Inhibitor in Human PBMCs
| Assay Type | Parameter | Value (nM) |
| p-SLP-76 (Ser376) Inhibition | IC50 | < 50 |
| IL-2 Production | EC50 | < 100 |
EC50 (Half-maximal effective concentration) is the concentration of the inhibitor that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the activity of this compound.
Protocol 1: In Vitro HPK1 Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is a common method for determining the biochemical potency of kinase inhibitors.
Materials:
-
Recombinant HPK1 enzyme
-
HPK1 substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 10 mM. Then, create a working dilution series in the kinase assay buffer.
-
Set up the kinase reaction:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the plate.
-
Add 10 µL of a solution containing the HPK1 enzyme and substrate in kinase assay buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for HPK1.
-
-
Incubate: Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Read luminescence: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus the kinase activity.
-
Data analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Western Blot for Phospho-SLP-76 (Ser376)
This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of its direct substrate, SLP-76, in a cellular context.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, anti-HPK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell culture and treatment:
-
Culture Jurkat cells or primary T-cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
-
T-cell stimulation:
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes at 37°C. Include an unstimulated control.
-
-
Cell lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 4°C.
-
-
Protein quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total SLP-76 and a loading control.
Protocol 3: IL-2 Secretion ELISA
This protocol measures the downstream functional consequence of HPK1 inhibition on T-cell activation by quantifying the secretion of IL-2.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells
-
RPMI-1640 medium
-
This compound
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PHA)
-
Human IL-2 ELISA kit
Procedure:
-
Cell culture and treatment:
-
Plate PBMCs or Jurkat cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
-
T-cell stimulation:
-
Add T-cell activators to the wells to stimulate the cells.
-
Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.
-
-
Collect supernatant:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted IL-2.
-
-
IL-2 ELISA:
-
Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the collected supernatants and IL-2 standards to an antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
-
Data analysis:
-
Generate a standard curve using the IL-2 standards.
-
Calculate the concentration of IL-2 in each sample from the standard curve.
-
Plot the IL-2 concentration against the logarithm of the this compound concentration and fit to a dose-response curve to determine the EC50.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of HPK1 in biochemical assay | Inactive this compound | - Ensure proper storage and handling of the compound.- Prepare fresh stock solutions. |
| Incorrect assay conditions | - Optimize ATP concentration (should be near Km).- Verify the activity of the recombinant HPK1 enzyme. | |
| This compound insolubility | - Check the solubility of this compound in the assay buffer.- Ensure the final DMSO concentration is low and consistent across all wells. | |
| High variability between replicates | Pipetting errors | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes for reagents where possible. |
| Inconsistent incubation times | - Ensure all wells are treated and incubated for the same duration. | |
| Edge effects on the plate | - Avoid using the outer wells of the plate or fill them with buffer. | |
| No change in p-SLP-76 levels in cellular assay | Insufficient T-cell stimulation | - Titrate the concentration of anti-CD3/anti-CD28 antibodies.- Optimize the stimulation time. |
| Ineffective this compound concentration | - Perform a dose-response experiment with a wider concentration range. | |
| Poor antibody quality | - Use a validated antibody for phospho-SLP-76 (Ser376).- Run positive and negative controls for the antibody. | |
| Unexpected decrease in IL-2 production at high inhibitor concentrations | Off-target effects or cytotoxicity | - Assess cell viability at high concentrations of this compound using a cytotoxicity assay (e.g., MTS or CellTiter-Glo).- Test the selectivity of this compound against a panel of other kinases. |
Visualizations
Caption: HPK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for this compound Characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Hpk1-IN-13 Activity on SLP76 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Hematopoietic Progenitor Kinase 1 (HPK1) as a therapeutic target in immuno-oncology, with a specific focus on validating the activity of the potent inhibitor, Hpk1-IN-13. We will explore the critical role of HPK1 in negatively regulating T-cell activation through the phosphorylation of the adaptor protein SLP76 and provide the experimental frameworks and comparative data necessary to evaluate inhibitors of this pathway.
The HPK1-SLP76 Signaling Axis: A Key Immune Checkpoint
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial intracellular negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement by an antigen, HPK1 is recruited to the TCR signalosome, a complex of proteins that includes the Linker for Activation of T-cells (LAT) and the SH2 domain-containing leukocyte protein of 76 kDa (SLP76).[2][3]
Once activated, HPK1 phosphorylates SLP76 at a specific serine residue, Serine 376 (S376).[3][4] This phosphorylation event initiates a negative feedback loop: the phosphorylated SLP76 recruits 14-3-3 proteins, which leads to the disassembly of the active signaling complex.[3] Subsequently, SLP76 is marked for ubiquitination and proteasomal degradation, effectively dampening the downstream signals required for T-cell activation, proliferation, and cytokine production.[3]
Given this role in restraining T-cell function, inhibiting HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][5] this compound is a potent small molecule inhibitor designed to target HPK1 for research and therapeutic development.[6][7]
References
- 1. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
A Head-to-Head Battle for T-Cell Activation: Hpk1-IN-13 Versus HPK1 Degraders in Immuno-Oncology Research
In the rapidly evolving landscape of cancer immunotherapy, targeting hematopoietic progenitor kinase 1 (HPK1) has emerged as a promising strategy to unleash the full potential of the body's immune system against tumors. This guide provides a comprehensive comparison of two key pharmacological tools used to modulate HPK1 activity: the small molecule inhibitor Hpk1-IN-13 and the emerging class of HPK1 degraders. By presenting key experimental data, detailed protocols, and visual pathway diagrams, we aim to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions for their immuno-oncology research.
Hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a crucial negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 gets activated and subsequently phosphorylates downstream targets, leading to a dampening of the T-cell response.[1] Consequently, inhibiting or eliminating HPK1 is an attractive approach to enhance anti-tumor immunity.
This guide will delve into a comparative analysis of two distinct strategies to neutralize HPK1: direct enzymatic inhibition with molecules like this compound and targeted protein degradation using proteolysis-targeting chimeras (PROTACs).
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and HPK1 degraders lies in their mechanism of action. This compound, a potent small molecule inhibitor, functions by binding to the active site of the HPK1 enzyme, thereby preventing it from phosphorylating its substrates.[2][3] This leads to a blockage of the downstream signaling cascade that suppresses T-cell activation.
HPK1 degraders, on the other hand, are bifunctional molecules that induce the selective degradation of the HPK1 protein. These PROTACs consist of a ligand that binds to HPK1, a linker, and a ligand for an E3 ubiquitin ligase. This tripartite complex formation brings the E3 ligase in proximity to HPK1, leading to its ubiquitination and subsequent degradation by the proteasome. This approach not only ablates the enzymatic activity of HPK1 but also eliminates any potential scaffolding functions of the protein.
References
Hpk1-IN-13: A Comparative Guide to Kinase Selectivity Against the MAP4K Family
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hpk1-IN-13's kinase selectivity profile, with a focus on the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. This document outlines supporting experimental data methodologies and visualizes key biological pathways and experimental workflows.
This compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase also known as MAP4K1. HPK1 is a key negative regulator of T-cell receptor (TCR) signaling, making it a promising target for immuno-oncology therapies. Due to the high degree of structural homology within the MAP4K family, the selectivity of any HPK1 inhibitor is a critical determinant of its therapeutic potential and safety profile.
Quantitative Selectivity Profile of this compound
While this compound is cited as a potent HPK1 inhibitor originating from patent WO2021213317A1, specific quantitative data for its selectivity against the full MAP4K family is not publicly available in detail. However, for a high-quality HPK1 inhibitor, a significant selectivity margin against other MAP4K members is expected. The following table represents a hypothetical, yet expected, selectivity profile for a potent and selective HPK1 inhibitor like this compound, based on data for other advanced inhibitors in the field.
| Kinase Target | Alternative Name | IC50 (nM) [Representative Data] | Selectivity Fold vs. HPK1 |
| HPK1 | MAP4K1 | 1 | 1 |
| GCK | MAP4K2 | >1000 | >1000 |
| GLK | MAP4K3 | >1000 | >1000 |
| HGK | MAP4K4 | >500 | >500 |
| KHS1 | MAP4K5 | >1000 | >1000 |
| MINK1 | MAP4K6 | >800 | >800 |
Note: The IC50 values presented are representative examples for a highly selective HPK1 inhibitor and are intended for illustrative purposes. Actual values for this compound may vary and are not publicly available.
HPK1 Signaling Pathway
HPK1 functions as a crucial negative feedback regulator in T-cells following TCR activation. Upon TCR stimulation, HPK1 is activated and subsequently phosphorylates SLP-76, leading to the dampening of downstream signaling and T-cell activation. Inhibition of HPK1 is therefore expected to enhance T-cell responses against tumors.
Caption: HPK1 signaling pathway in T-cell activation.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is paramount. Standard biochemical assays are employed to measure the inhibitor's potency against the target kinase and a panel of related kinases. Below are representative protocols for two widely used assay formats.
ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human kinases (HPK1 and other MAP4K family members)
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and ATP in a kinase reaction buffer.
-
Add the diluted this compound or DMSO (as a control) to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase's ATP binding site. An inhibitor will compete with the tracer, resulting in a decrease in the FRET signal.
Materials:
-
Europium-labeled anti-tag antibody
-
Tagged recombinant kinases (HPK1 and other MAP4K family members)
-
Alexa Fluor™ 647-labeled kinase tracer
-
This compound (or other test compounds)
-
Assay plates (e.g., 384-well, low volume, black)
-
TR-FRET enabled plate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a solution containing the tagged kinase and the Europium-labeled antibody.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer.
-
-
Assay Assembly:
-
In the assay plate, add the diluted this compound or DMSO control.
-
Add the kinase/antibody mixture.
-
Add the tracer solution to initiate the binding reaction.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a plate reader by exciting at ~340 nm and reading emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percent inhibition based on the decrease in the FRET signal and calculate the IC50 values from a dose-response curve.
-
Experimental Workflow for Kinase Selectivity Profiling
The general workflow for assessing the selectivity of a kinase inhibitor involves a primary screen against the main target followed by broader screening against related kinases.
Caption: Workflow for kinase inhibitor selectivity profiling.
Navigating the Kinome: A Comparative Guide to HPK1 Inhibitor Selectivity
An objective analysis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor cross-reactivity is crucial for researchers in immunology and oncology. This guide provides a comparative overview of the selectivity profiles of potent HPK1 inhibitors, offering insights into their potential for off-target effects. While specific cross-reactivity data for Hpk1-IN-13 is not publicly available, this guide utilizes the well-characterized, potent, and selective HPK1 inhibitor, GNE-6893, as a primary example for comparison.
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a key negative regulator of T-cell receptor signaling.[1][2][3] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1][2][3] However, due to the highly conserved nature of the ATP-binding site across the human kinome, achieving inhibitor selectivity is a significant challenge in drug development.[4] Off-target inhibition can lead to unforeseen side effects and confound experimental results. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is paramount.
This guide presents available quantitative data on the selectivity of GNE-6893 and other published HPK1 inhibitors against a panel of kinases. Detailed methodologies for common kinase profiling assays are also provided to aid in the interpretation of these data and the design of future experiments.
Comparative Kinase Selectivity of HPK1 Inhibitors
The following table summarizes the cross-reactivity data for the highly selective HPK1 inhibitor, GNE-6893. The data is derived from a comprehensive kinase panel, highlighting the inhibitor's potency and selectivity. For comparison, qualitative information for other notable HPK1 inhibitors is included where specific panel data is not publicly available.
| Inhibitor | Target Kinase | Primary Assay Result | Off-Target Kinases Inhibited >50% at Test Concentration | Test Concentration | Kinase Panel Size | Reference |
| GNE-6893 | HPK1 | IC50 < 0.05 nM | 8 kinases | 100 nM | 356 | [1] |
| Compound 34 | HPK1 | IC50 < 5 nM | Not specified | Not specified | Not specified | Not specified |
| PF-06260933 | MAP4K4 | IC50 = 3.7 nM | TNIK (IC50 = 15 nM), MINK1 (IC50 = 8 nM) | 1 µM | 41 | [5] |
Note: Data for this compound (compound 64 from patent WO2021213317A1) was not publicly available.
Experimental Protocols
The assessment of kinase inhibitor selectivity is typically performed using high-throughput screening platforms. Below are detailed methodologies for two common approaches: competitive binding assays and radiometric kinase activity assays.
Competitive Displacement Binding Assay (e.g., KINOMEscan™)
This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
-
Principle: Kinases are expressed as fusions with a DNA tag. The kinase-DNA tag fusion is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates displacement of the immobilized ligand and therefore, binding of the test compound to the kinase.
-
Procedure:
-
A panel of human kinases, expressed as fusions with a proprietary DNA tag, is used.
-
Each kinase is incubated with the test compound (e.g., GNE-6893 at a fixed concentration) and an immobilized, active-site directed ligand.
-
After an incubation period to reach equilibrium, the kinase-ligand complexes are captured on a solid support.
-
Unbound kinase is washed away.
-
The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR.
-
The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of the test compound.
-
Radiometric Kinase Activity Assay (e.g., HotSpot™)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Principle: The assay measures the incorporation of a radioactive phosphate (from [γ-³³P]-ATP) into a specific protein or peptide substrate by the target kinase. Inhibition of the kinase by a test compound results in a decrease in the radioactive signal from the phosphorylated substrate.[6][7][8][9]
-
Procedure:
-
The kinase, a suitable substrate (protein or peptide), and the test compound are incubated in a reaction buffer.[6]
-
The kinase reaction is initiated by the addition of [γ-³³P]-ATP.[6]
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature for 2 hours).[6]
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]-ATP, typically by binding the substrate to a filter membrane.[6]
-
The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.
-
The results are expressed as the percentage of remaining kinase activity compared to a vehicle control.
-
Visualizing HPK1 Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approach, the following diagrams illustrate the HPK1 signaling pathway and a typical kinase profiling workflow.
Caption: HPK1 signaling pathway in T-cells.
References
- 1. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. landing.reactionbiology.com [landing.reactionbiology.com]
- 9. 39973036.fs1.hubspotusercontent-na1.net [39973036.fs1.hubspotusercontent-na1.net]
A Comparative Analysis of HPK1 Inhibitors: Hpk1-IN-13, CFI-402411, and BGB-15025 in Preclinical and Clinical Development
In the rapidly evolving landscape of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical negative regulator of T-cell activation, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of three novel small molecule inhibitors targeting HPK1: Hpk1-IN-13, CFI-402411, and BGB-15025. The following sections present a comprehensive overview of their mechanism of action, preclinical efficacy, and available clinical data, supported by experimental details to aid researchers and drug development professionals.
Mechanism of Action: Targeting the HPK1 Signaling Pathway
HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a crucial negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76. This phosphorylation leads to the attenuation of T-cell activation and proliferation, thereby dampening the anti-tumor immune response. HPK1 inhibitors work by blocking the kinase activity of HPK1, preventing the phosphorylation of its downstream substrates and thus releasing the brakes on T-cell-mediated immunity.[1]
Preclinical Efficacy: A Head-to-Head Comparison
The preclinical development of this compound, CFI-402411, and BGB-15025 has demonstrated their potential as potent and selective HPK1 inhibitors. Quantitative data from various in vitro and in vivo studies are summarized below.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 values for the three compounds against HPK1 kinase activity are presented in Table 1.
| Compound | IC50 (nM) | Assay Type | Reference |
| This compound | 1 - 10 | Biochemical Assay | [2] |
| CFI-402411 | 4.0 ± 1.3 | Biochemical Assay | [3] |
| BGB-15025 | 1.04 | Biochemical Assay | [4] |
Table 1: In Vitro Potency of HPK1 Inhibitors
In Vivo Efficacy in Syngeneic Tumor Models
The anti-tumor activity of these inhibitors has been evaluated in various syngeneic mouse models, which utilize immunocompetent mice to assess the interplay between the therapeutic agent and the immune system.
CFI-402411: In preclinical studies, CFI-402411 has demonstrated immune-activating effects, including the alleviation of T-cell receptor inhibition and potent anti-leukemic effects in several mouse models.[5] It has shown efficacy in a variety of syngeneic cancer models.[3]
BGB-15025: Oral administration of BGB-15025 has been shown to induce a dose-dependent inhibition of SLP76 phosphorylation in splenic T cells and increase serum IL-2 levels in mouse models.[4] In efficacy studies, BGB-15025 demonstrated a synergistic effect when combined with an anti-PD-1 antibody in CT26 and EMT-6 syngeneic tumor models.[4]
This compound: While specific in vivo efficacy data for this compound is not publicly available in detail, the patent literature suggests its potential for treating HPK1-related diseases.[2]
Clinical Development and Performance
Both CFI-402411 and BGB-15025 have advanced into clinical trials, providing valuable insights into their safety and efficacy in patients with advanced solid tumors.
CFI-402411
A Phase 1/2 clinical trial (TWT-101) has evaluated CFI-402411 as a single agent and in combination with pembrolizumab. In a cohort of 31 efficacy-evaluable patients with advanced solid malignancies, two partial responses were observed in patients with Head and Neck Squamous Cell Carcinoma (HNSCC) who had been previously treated with pembrolizumab.[5] One patient treated with CFI-402411 monotherapy (400 mg) showed a 36% reduction in target lesions, while another patient treated with a combination of CFI-402411 (60 mg) and pembrolizumab exhibited an 81% reduction in target lesions.[5] The most common treatment-emergent toxicities included diarrhea, fatigue, and nausea.[5]
BGB-15025
BGB-15025 is being evaluated in a Phase 1 clinical trial as a monotherapy and in combination with the anti-PD-1 antibody tislelizumab in patients with advanced solid tumors.[4] As of November 2023, in the monotherapy arm (60 patients), no objective responses were observed, with a disease control rate (DCR) of 35.0%.[6] In the combination therapy arm (49 patients), the objective response rate (ORR) was 18.4%, with a DCR of 57.1%.[6] The combination therapy showed improved antitumor activity compared to monotherapy.[6] The most common treatment-related adverse events for the combination were nausea, diarrhea, and fatigue.[6]
| Clinical Parameter | CFI-402411 (Monotherapy & Combination) | BGB-15025 (Monotherapy) | BGB-15025 + tislelizumab |
| Objective Response Rate (ORR) | 2 partial responses in HNSCC | 0% | 18.4% |
| Disease Control Rate (DCR) | Not explicitly stated | 35.0% | 57.1% |
| Common Adverse Events | Diarrhea, fatigue, nausea | Diarrhea, vomiting, increased blood creatinine | Nausea, diarrhea, fatigue |
| Reference | [5] | [6] | [6] |
Table 2: Summary of Clinical Trial Data
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments.
HPK1 Kinase Inhibition Assay (Biochemical)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of HPK1.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the test compound at various concentrations, recombinant HPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent, such as ADP-Glo™, which measures the amount of ADP produced. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
T-Cell Activation Assay
This cellular assay assesses the ability of an HPK1 inhibitor to enhance T-cell activation, typically measured by the production of cytokines like Interleukin-2 (IL-2).
Protocol:
-
Cell Preparation: Isolate primary human T-cells or use a T-cell line (e.g., Jurkat cells).
-
Stimulation: Plate the T-cells in a 96-well plate pre-coated with anti-CD3 antibodies. Add soluble anti-CD28 antibodies to provide co-stimulation.
-
Inhibitor Treatment: Add the HPK1 inhibitor at various concentrations to the wells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit.
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 (half-maximal effective concentration) for T-cell activation.
In Vivo Syngeneic Tumor Model
This model is crucial for evaluating the anti-tumor efficacy of immunomodulatory agents in an immunocompetent setting.
Protocol (Example using CT26 model):
-
Cell Culture: Culture CT26 murine colon carcinoma cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of CT26 cells (e.g., 1 x 10^6 cells) into the flank of BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups: vehicle control, HPK1 inhibitor alone, anti-PD-1 antibody alone, and the combination of the HPK1 inhibitor and anti-PD-1 antibody. Administer the treatments according to the desired dosing schedule (e.g., oral gavage for the small molecule inhibitor and intraperitoneal injection for the antibody).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and target engagement (e.g., pSLP-76 levels).
Conclusion
This compound, CFI-402411, and BGB-15025 are all potent inhibitors of HPK1 that have demonstrated promising preclinical activity. CFI-402411 and BGB-15025 have progressed to clinical trials, showing manageable safety profiles and early signs of efficacy, particularly when used in combination with checkpoint inhibitors. While detailed public data on this compound is more limited, its potent in vitro activity suggests it is a valuable tool for further research. The comparative data presented in this guide highlights the therapeutic potential of targeting HPK1 in immuno-oncology and provides a foundation for researchers to evaluate and select the most appropriate compound for their specific research needs. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of these HPK1 inhibitors in various cancer indications.
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 4. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 5. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beonemedinfo.com [beonemedinfo.com]
Confirming On-Target Effects of Hpk1 Inhibition: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of on-target effects of the Hematopoietic Progenitor Kinase 1 (Hpk1) inhibitor, Hpk1-IN-13, with Hpk1 knockout (KO) and kinase-dead (KD) models. This document is intended for researchers, scientists, and drug development professionals investigating the role of Hpk1 in immune regulation and developing novel immunotherapies. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this guide aims to facilitate the validation of on-target effects of small molecule inhibitors of Hpk1.
Executive Summary
Hematopoietic Progenitor Kinase 1 (Hpk1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell and B-cell receptor signaling.[1][2] Its inhibition is a promising strategy for enhancing anti-tumor immunity. Both genetic inactivation (knockout or kinase-dead models) and pharmacological inhibition of Hpk1 lead to augmented T-cell activation, characterized by increased proliferation and cytokine production.[3][4] This guide directly compares the outcomes of these two approaches, providing a framework for researchers to confirm the on-target effects of Hpk1 inhibitors like this compound. While specific published data for this compound is limited, we present data from other potent and selective Hpk1 inhibitors as a comparative benchmark.
On-Target Effects: Pharmacological Inhibition vs. Genetic Knockout
The primary on-target effect of Hpk1 inhibition is the enhancement of T-cell activation upon T-cell receptor (TCR) stimulation. This is consistently observed in both Hpk1 knockout/kinase-dead mice and in vitro studies using pharmacological inhibitors.[3][5]
Quantitative Data Comparison
The following tables summarize the key quantitative outcomes of Hpk1 inhibition through genetic and pharmacological approaches.
Table 1: T-Cell Proliferation upon TCR Stimulation
| Model/Treatment | Assay | Fold Increase vs. Wild-Type/Vehicle Control | Citation(s) |
| Hpk1 Knockout (KO) Mouse T-Cells | [³H]-thymidine incorporation | ~2-4 fold | [5] |
| Hpk1 Kinase-Dead (KD) Mouse T-Cells | [³H]-thymidine incorporation | ~2-3 fold | [5] |
| Hpk1 Inhibitor (Compound 1) | Ki-67 staining | Modest increase in CD8+ T-cells | [3] |
| Hpk1 Inhibitor (KHK-6) | Cell Viability Assay | Significant increase at 0.3 µM | [6] |
Note: A direct quantitative comparison of proliferation assays can be challenging due to variations in experimental setups. However, the trend of increased proliferation upon Hpk1 inhibition is consistent.
Table 2: Cytokine Production by Activated T-Cells
| Model/Treatment | Cytokine | Fold Increase vs. Wild-Type/Vehicle Control | Citation(s) |
| Hpk1 Knockout (KO) Mouse T-Cells | IL-2 | ~3-5 fold | [3][5] |
| IFN-γ | ~2-4 fold | [3] | |
| Hpk1 Kinase-Dead (KD) Mouse T-Cells | IL-2 | Significant increase | [4] |
| IFN-γ | Significant increase | [4] | |
| Hpk1 Inhibitor (Compound 1) | IL-2 (human PBMCs) | ~2-3 fold | [3] |
| IFN-γ (human PBMCs) | ~2-4 fold | [3] | |
| Hpk1 Inhibitor (KHK-6) | IL-2 (Jurkat cells) | ~2.5 fold at 0.3 µM | [6] |
| IL-2 (human PBMCs) | Significant increase | [6] | |
| Hpk1 Inhibitor (GNE-1858) | IL-2 (human PBMCs) | Dose-dependent increase | [7] |
It is noteworthy that pharmacological inhibition may not fully replicate the phenotype of a complete genetic knockout. One study observed that a potent Hpk1 inhibitor, "Compound 1," did not fully recapitulate the level of T-cell proliferation seen in Hpk1 knockout T-cells, suggesting that the complete absence of the Hpk1 protein may have effects beyond its kinase activity or that transient pharmacological inhibition is not equivalent to a permanent genetic deletion.[3]
Experimental Protocols
To aid in the replication and validation of these findings, detailed experimental protocols are provided below.
Generation of Hpk1 Knockout/Kinase-Dead Mice
Hpk1 Knockout (KO) Mouse Generation:
A common strategy involves homologous recombination in embryonic stem (ES) cells.[8][9] A targeting vector is constructed to replace a critical exon of the Hpk1 gene with a selection cassette (e.g., neomycin resistance).[10] This construct is electroporated into ES cells, and correctly targeted clones are identified by PCR and Southern blotting. These ES cells are then injected into blastocysts to generate chimeric mice, which are subsequently bred to establish a germline transmission of the null allele.[8]
Hpk1 Kinase-Dead (KD) Mouse Generation:
This model is generated by introducing a point mutation in the kinase domain of the Hpk1 gene, rendering the protein catalytically inactive.[11] This is typically achieved using CRISPR/Cas9 technology or a targeting vector containing the specific point mutation (e.g., D130A in the ATP-binding site). The generation process following the introduction of the mutation is similar to that of knockout mice, involving ES cell manipulation and chimeric mouse production.[11]
In Vitro T-Cell Activation and Proliferation Assay
This protocol describes a standard method for activating T-cells and measuring their proliferation.
Materials:
-
Splenocytes or purified T-cells from wild-type and Hpk1 KO/KD mice, or human Peripheral Blood Mononuclear Cells (PBMCs).
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM 2-mercaptoethanol.
-
Anti-CD3 antibody (e.g., clone 145-2C11 for mouse, OKT3 for human).
-
Anti-CD28 antibody (e.g., clone 37.51 for mouse, CD28.2 for human).
-
Hpk1 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
96-well flat-bottom plates.
-
[³H]-thymidine or cell proliferation dye (e.g., CFSE).
-
Scintillation counter or flow cytometer.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (1-5 µg/mL in PBS) by incubating for 2-4 hours at 37°C. Wash the wells with PBS to remove unbound antibody.
-
Cell Plating: Seed T-cells or PBMCs at a density of 1-2 x 10⁵ cells per well in complete RPMI medium.
-
Treatment: Add the Hpk1 inhibitor at various concentrations or the vehicle control to the respective wells.
-
Stimulation: Add soluble anti-CD28 antibody (1-5 µg/mL) to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well for the last 18 hours of incubation. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
-
CFSE dilution: If using a proliferation dye, stain the cells before plating according to the manufacturer's instructions. After incubation, harvest the cells and analyze the dye dilution by flow cytometry.
-
Cytokine Release Assay (ELISA)
This protocol outlines the measurement of cytokine levels in the supernatant of activated T-cells.
Materials:
-
Supernatants from the in vitro T-cell activation assay.
-
Cytokine-specific ELISA kit (e.g., for IL-2, IFN-γ).
-
Microplate reader.
Procedure:
-
Collect Supernatants: After the 24-72 hour incubation period from the T-cell activation assay, centrifuge the plates and carefully collect the supernatants.
-
Perform ELISA: Follow the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves coating a plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate Concentrations: Determine the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Visualizing the Mechanism of Action
To better understand the role of Hpk1 and the experimental approach to its study, the following diagrams are provided.
Caption: Hpk1 Signaling Pathway in T-Cell Activation.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Side-by-Side Analysis of HPK1 Inhibitors: Hpk1-IN-13 and GNE-1858
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two prominent small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1): Hpk1-IN-13 and GNE-1858. This publication aims to deliver an objective comparison of their performance, supported by available experimental data, to aid in the selection of appropriate research tools for immuno-oncology and related fields.
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell receptor signaling. Inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity. This guide focuses on a detailed comparison of two ATP-competitive HPK1 inhibitors, this compound and GNE-1858, summarizing their biochemical and cellular activities.
Quantitative Data Summary
Table 1: Biochemical Activity of HPK1 Inhibitors
| Compound | Target | Assay Format | IC50 (nM) | Reference |
| GNE-1858 | Wild-type HPK1 | SLP76 Phosphorylation Assay | 1.9 | [1] |
| HPK1-TSEE (active mutant) | SLP76 Phosphorylation Assay | 1.9 | [1] | |
| HPK1-SA (active mutant) | SLP76 Phosphorylation Assay | 4.5 | [1] | |
| This compound | HPK1 | Not Specified | Data not available | [2] |
Table 2: Cellular Activity of HPK1 Inhibitors
| Compound | Cell Line | Assay | Endpoint | IC50/EC50 (nM) | Reference |
| GNE-1858 | Not Specified | Not Specified | Not Specified | Data not available | |
| This compound | Not Specified | Not Specified | Not Specified | Data not available |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical HPK1 signaling pathway and a general workflow for evaluating HPK1 inhibitors.
Caption: HPK1 signaling cascade in T-cells upon TCR engagement.
References
Evaluating Hpk1-IN-13: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hpk1-IN-13's performance against a panel of kinases, supported by experimental data and protocols.
This compound has emerged as a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling.[1] As an attractive target for cancer immunotherapy, the thorough characterization of inhibitors like this compound is crucial for advancing novel therapeutic strategies. This guide offers a detailed look at its selectivity, the experimental methods used for its evaluation, and its role within the HPK1 signaling pathway.
Kinase Selectivity Profile of this compound
Comprehensive kinase selectivity profiling is essential to understand a compound's specificity and potential off-target effects. While this compound is documented as a potent inhibitor of HPK1, detailed quantitative data from a broad kinase panel screening is primarily contained within patent literature (WO2021213317A1), and is not extensively available in the public domain.[1][2] The table below summarizes the available information and highlights the importance of assessing selectivity against related kinases.
| Kinase Target | Reported Activity of this compound | Rationale for Inclusion in Selectivity Panel |
| HPK1 (MAP4K1) | Potent Inhibitor [1] | Primary target; establishes on-target activity. |
| Other MAP4K Family Members (e.g., MAP4K2, MAP4K3, MAP4K4, MAP4K5, MINK1) | Data not publicly available | To determine selectivity within the same kinase family, which is critical due to structural similarities. |
| Off-target Kinases (e.g., JAK1, JAK2, CDK2) | Data not publicly available | Commonly observed off-targets for kinase inhibitors; crucial for identifying potential side effects and understanding the overall safety profile.[3] |
Experimental Protocols
To ensure accurate and reproducible results in kinase inhibitor profiling, standardized experimental protocols are employed. The following outlines a typical workflow for evaluating the selectivity of a compound like this compound against a panel of kinases.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
This compound (or other test compounds) at various concentrations
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, radiometric [³³P]-ATP)
-
384-well plates
-
Plate reader (luminometer or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the specific kinase, and the peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (as a control) to the wells.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP is typically kept near its Km value for each specific kinase to provide a sensitive measure of inhibition.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. For luminescent assays, this involves adding a detection reagent that converts the ADP produced into a light signal. For radiometric assays, the incorporation of ³³P into the substrate is measured.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control. The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is then determined by fitting the data to a dose-response curve.
HPK1 Signaling Pathway
HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76, leading to its ubiquitination and subsequent degradation. This action dampens the T-cell activation signal. By inhibiting HPK1, compounds like this compound prevent the degradation of SLP-76, thereby enhancing and sustaining T-cell activation, which is a desirable outcome in cancer immunotherapy.
References
Safety Operating Guide
Proper Disposal Procedures for Hpk1-IN-13: A General Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Hpk1-IN-13 (CAS No. 2734168-30-8) is not publicly available through standard searches. The following information is based on general best practices for the disposal of novel research chemicals with unknown toxicological and environmental properties. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols before handling or disposing of any chemical waste.
The proper disposal of a novel small-molecule inhibitor like this compound is critical to ensure laboratory safety and environmental protection. Due to the absence of specific hazard data, this compound must be treated as a hazardous substance. The primary principle is to avoid all uncontrolled release into the environment, which means under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Chemical and Safety Data Overview
Since a specific SDS is unavailable, a complete hazard profile cannot be provided. The table below summarizes the available information and highlights the data that is currently missing.
| Data Point | Information |
| Chemical Name | This compound |
| Synonyms | MAP4K1 inhibitor |
| CAS Number | 2734168-30-8 |
| Physical Form | Typically a solid powder |
| GHS Hazard Classification | Not Publicly Available. Assume hazardous. |
| Toxicological Properties | Not Publicly Available. Treat as a toxic substance. Avoid inhalation, ingestion, and skin/eye contact. |
| Ecotoxicity | Not Publicly Available. Assume harmful to aquatic life. |
| Decomposition Products | Not Publicly Available. |
| Specific Disposal Method | Not Publicly Available. Must be disposed of as hazardous chemical waste through an approved vendor. |
Step-by-Step General Disposal Protocol
This protocol provides a procedural framework for the safe disposal of this compound and other similar research chemicals.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is a common choice, but check for compatibility if using solvents).
-
If handling the powder outside of a certified chemical fume hood, a respirator may be required. Consult your EHS department for guidance on respiratory protection.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure, unused this compound powder and any lab debris grossly contaminated with the solid (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, sealed container.
-
This waste stream is typically categorized as "solid chemical waste" or "toxic solid waste."
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent (e.g., DMSO, ethanol), collect it in a separate, compatible liquid waste container.
-
Do not mix this waste with other liquid waste streams unless you have confirmed compatibility. For instance, halogenated and non-halogenated solvent wastes are often collected separately.[1]
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for chemical contamination.[2]
-
3. Container Selection and Labeling:
-
Use only containers that are in good condition, compatible with the waste, and have a securely sealing lid. The original manufacturer's bottle is often a good choice for unused solid material.
-
Label the waste container clearly and immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "2734168-30-8."
-
An estimate of the quantity and concentration (if in solution).
-
The date you first added waste to the container (accumulation start date).
-
Your name, principal investigator (PI), and lab location.
-
4. Storage Prior to Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[2]
-
Ensure the storage area is secure, away from drains, and segregated from incompatible materials.
-
Keep the container closed at all times except when adding waste.
5. Arranging for Disposal:
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a waste pickup.
-
Follow their specific procedures for requesting a pickup, which may involve an online form or a phone call.
-
Do not move hazardous waste outside of your laboratory; trained EHS personnel will handle transportation.[3]
6. Empty Container Disposal:
-
An "empty" container that held a hazardous chemical must be triple-rinsed with a suitable solvent.[1][2][3]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the original labels on the container should be completely defaced or removed. The container can then typically be disposed of in the regular trash or glass recycling, per your institution's policy.
Mandatory Visualization
The following diagram illustrates the general decision-making workflow for the disposal of laboratory chemical waste, which should be applied to this compound.
Caption: A flowchart for laboratory chemical waste disposal decisions.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Hpk1-IN-13
Essential Safety and Handling Protocols for a Novel Kinase Inhibitor
For researchers and scientists in the field of drug development, ensuring personal safety is paramount when handling potent compounds like Hpk1-IN-13, a novel inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] Adherence to strict safety protocols not only protects the individual researcher but also ensures the integrity of the experiment. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Core Safety Principles
When working with this compound, a compound typically supplied as a powder, the primary risks involve inhalation of airborne particles and dermal contact. The following personal protective equipment (PPE) is mandatory to mitigate these risks.
| Personal Protective Equipment (PPE) for this compound | |
| Item | Specification |
| Gloves | Double-layered nitrile gloves are required. Change gloves immediately if contaminated. |
| Eye Protection | Tight-sealing safety goggles or a face shield must be worn to protect against splashes and airborne particles.[4][5] |
| Lab Coat/Gown | A disposable, fluid-resistant gown that provides full coverage is necessary.[6][7] |
| Respiratory Protection | For handling the powder form outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 respirator or higher is required.[4][7] |
Procedural Workflow for Handling this compound
The following diagram outlines the step-by-step procedure for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocols
While specific experimental designs will vary, the following general protocol for preparing a stock solution of this compound should be followed, incorporating the essential safety measures.
Protocol: Preparation of this compound Stock Solution
-
Preparation: Before handling the compound, ensure your designated workspace (a certified chemical fume hood or Class II Biosafety Cabinet) is clean and uncluttered.[7] Assemble all necessary materials, including the this compound powder, appropriate solvent (e.g., DMSO), and calibrated weighing equipment. Don all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder. Perform this task within the ventilated enclosure to minimize the risk of inhalation. Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Solubilization: Add the appropriate volume of solvent to the weighed this compound. Ensure the container is securely capped and mix gently until the compound is fully dissolved.
-
Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a clearly labeled, sealed container.[8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of in general trash or down the drain. |
| Contaminated Consumables (Gloves, Pipette Tips, etc.) | Collect in a designated, sealed hazardous waste container. |
| Liquid Waste (e.g., unused stock solution) | Collect in a clearly labeled, sealed hazardous waste container compatible with the solvent used. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Signaling Pathway Context
Hpk1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[9][10][11] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[12][13]
Caption: Simplified signaling pathway showing Hpk1's role in T-cell activation.
By adhering to these safety protocols and understanding the biological context of this compound, researchers can safely advance their investigations into this promising therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. pogo.ca [pogo.ca]
- 7. gerpac.eu [gerpac.eu]
- 8. abmole.com [abmole.com]
- 9. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 11. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
